CH 150
Description
Properties
CAS No. |
70381-44-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70381-39-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Mechanisms of Atezolizumab and Bevacizumab: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for the therapeutic combination of atezolizumab and bevacizumab, a regimen that has shown significant efficacy in certain solid tumors. This document details the individual and combined effects of these agents on key signaling pathways, presents quantitative data from pivotal clinical trials, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanisms of Action
The combination of atezolizumab, an immune checkpoint inhibitor, and bevacizumab, an anti-angiogenic agent, leverages a synergistic approach to cancer therapy. Atezolizumab reactivates the host's anti-tumor immune response, while bevacizumab normalizes the tumor vasculature and alleviates immunosuppression within the tumor microenvironment.
Atezolizumab: Reinvigorating Anti-Tumor Immunity
Atezolizumab is a humanized monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). By binding to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells, atezolizumab prevents the interaction of PD-L1 with its receptors, Programmed Death-1 (PD-1) and B7.1. This blockade effectively removes an inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.
Bevacizumab: Normalizing the Tumor Vasculature and Modulating the Microenvironment
Bevacizumab is a recombinant humanized monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). By sequestering VEGF-A, bevacizumab inhibits angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. Beyond its anti-angiogenic effects, bevacizumab also plays a crucial role in modulating the tumor microenvironment. It can decrease vascular permeability, reduce interstitial fluid pressure, and promote the infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint inhibitors like atezolizumab.
Signaling Pathways
The therapeutic effects of atezolizumab and bevacizumab are mediated through their modulation of distinct and overlapping signaling pathways.
Atezolizumab Signaling
Atezolizumab's primary mechanism is the blockade of the PD-1/PD-L1 pathway, which in turn influences several downstream signaling cascades within T-cells, leading to their activation and effector function. Additionally, studies have shown that atezolizumab can directly impact signaling pathways within cancer cells.
Bevacizumab Signaling
Bevacizumab's blockade of VEGF-A primarily affects the VEGFR signaling pathway in endothelial cells, thereby inhibiting angiogenesis. This action also has downstream effects on the tumor microenvironment, making it more permissive to an anti-tumor immune response.
Quantitative Data from Clinical Trials
The efficacy of the atezolizumab and bevacizumab combination has been demonstrated in large, randomized clinical trials. The tables below summarize key quantitative data from the IMpower150 and IMbrave150 studies.
IMpower150: Metastatic Non-Squamous Non-Small Cell Lung Cancer
Table 1: Efficacy Results from the IMpower150 Study
| Endpoint | Atezolizumab + Bevacizumab + Chemotherapy (ABCP) | Bevacizumab + Chemotherapy (BCP) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.2 months | 14.7 months | 0.78 (0.64-0.96) | 0.016 |
| Median Progression-Free Survival (PFS) | 8.3 months | 6.8 months | 0.62 (0.52-0.74) | <0.001 |
| Objective Response Rate (ORR) | 64% | 48% | - | - |
| Duration of Response (DoR) | 9.3 months | 5.7 months | - | - |
IMbrave150: Unresectable Hepatocellular Carcinoma
Table 2: Efficacy Results from the IMbrave150 Study
| Endpoint | Atezolizumab + Bevacizumab | Sorafenib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 19.2 months | 13.4 months | 0.66 (0.52-0.85) | <0.001 |
| Median Progression-Free Survival (PFS) | 6.8 months | 4.3 months | 0.59 (0.47-0.76) | <0.001 |
| Objective Response Rate (ORR) | 27.3% | 11.9% | - | <0.001 |
| Duration of Response (DoR) | Not Reached | 6.5 months | - | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanisms of action of atezolizumab and bevacizumab.
Atezolizumab: PD-L1 Binding and T-Cell Activation Assays
4.1.1. PD-L1 Binding Assay (ELISA-based)
An In-Depth Technical Guide to the Chemical Structure and Synthesis of CH 150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound designated as CH 150. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Structure and Properties of this compound
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative with the systematic IUPAC name 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one .[1] Its chemical structure is characterized by a fused bicyclic system consisting of a pyridine and a pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70381-44-1 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Purity | >98% | [1] |
| Storage | Dry, dark at 0-4°C for short term; -20°C for long term | [1] |
Synthesis of this compound
The synthesis of this compound, like other pyrido[1,2-a]pyrimidin-4-ones, is generally achieved through a condensation reaction. A common and efficient method involves the reaction of a substituted 2-aminopyridine with a β-ketoester under acidic conditions.[1] This reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to yield the final fused heterocyclic system.[1]
Proposed Experimental Protocol for the Synthesis of this compound
The following is a detailed, plausible experimental protocol for the synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one, based on established methods for analogous compounds.
Materials:
-
5-methyl-2-aminopyridine
-
Ethyl 2-ethylacetoacetate
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2-aminopyridine (1 equivalent) and ethyl 2-ethylacetoacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add crushed ice to the flask to quench the reaction and dissolve the PPA.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, and then filter.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the pyrido[1,2-a]pyrimidin-4-one scaffold is present in numerous compounds with a wide range of pharmacological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[2]
A study on the in vitro metabolism of 3-ethyl-2,6-dimethyl-4H-pyrido(1,2a)pyrimidin-4-one using rat liver microsomes has been reported, indicating that the compound is processed by metabolic enzymes.[3][4] This suggests that this compound is biologically active and warrants further investigation into its specific molecular targets and therapeutic potential.
Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been shown to act as inhibitors of various enzymes, such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) and aldose reductase.[2] Inhibition of these enzymes is a key mechanism in the treatment of certain cancers and diabetic complications, respectively.
Representative Signaling Pathway: SHP2 Inhibition
Given that some pyrido[1,2-a]pyrimidin-4-one derivatives are known to inhibit SHP2, a plausible mechanism of action for this compound could involve the modulation of the RAS-ERK and PI3K-AKT signaling pathways, which are critical for cell proliferation and survival.[2]
References
An In-depth Technical Guide to CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one), a novel heterocyclic compound with potential therapeutic applications. This document details its physicochemical characteristics, a representative synthetic protocol, its mechanism of action as a potential enzyme inhibitor, and relevant experimental methodologies.
Core Physical and Chemical Properties
Quantitative data for this compound and related pyrido[1,2-a]pyrimidin-4-one derivatives are summarized below. Direct experimental values for this compound are limited in publicly available literature; therefore, data from closely related analogs are included for comparative purposes.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.25 g/mol | |
| CAS Number | 70381-44-1 | |
| Appearance | Solid powder | |
| Melting Point | 115-120 °C (estimated) | Based on related structures such as 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives which have melting points in the 115-175 °C range.[1] |
| Solubility | Soluble in DMSO | Insoluble in water. |
| pKa | Data not available | |
| LogP | 2.51780 | Estimated. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step reaction sequence involving the formation of a pyrido[1,2-a]pyrimidin-4-one core. Below is a representative protocol based on established synthetic routes for this class of compounds.[1]
Representative Synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
A plausible synthetic route for this compound involves the cyclocondensation of a substituted 2-aminopyridine with a β-keto ester.
References
Chromotrope 2R: A Comprehensive Technical Guide
An In-depth Exploration of the Synthesis, Applications, and Methodologies of a Versatile Azo Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromotrope 2R, also known by its Colour Index name Acid Red 29, is a synthetic monoazo dye that has found extensive application in various scientific and industrial fields. Its vibrant red hue and specific staining properties have made it an invaluable tool in histology, cytology, and microbiology. This technical guide provides a detailed overview of the discovery, history, chemical properties, and key applications of Chromotrope 2R, with a focus on its use in biological staining. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.
Discovery and History
The synthesis of Chromotrope 2R is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The manufacturing process involves the diazotization of aniline, which is then coupled with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (also known as chromotropic acid).[3] This reaction creates the stable azo linkage that is responsible for the dye's characteristic color.
In the mid-20th century, the utility of Chromotrope 2R extended into the field of histology. George Gomori, in his development of the one-step trichrome staining method in 1950, identified Chromotrope 2R as an effective plasma stain.[4] This method, and its subsequent modifications, remains a cornerstone of histological technique for differentiating cellular and extracellular components.
Chemical and Physical Properties
Chromotrope 2R is an organic sodium salt, specifically the disodium salt of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.[5] Its chemical structure and properties are well-characterized, making it a reliable reagent in various applications.
| Property | Value | References |
| Chemical Formula | C₁₆H₁₀N₂Na₂O₈S₂ | [3] |
| Molecular Weight | 468.37 g/mol | [3] |
| CAS Number | 4197-07-3 | [3] |
| Colour Index (C.I.) No. | 16570 | [3][6] |
| Appearance | Reddish-brown powder | |
| Solubility in Water | Soluble | [6] |
| Absorption Maximum (in Methanol) | 510 - 513 nm | [5] |
| Dye Content | ≥75% |
Applications in Scientific Research
Chromotrope 2R is a versatile dye with applications spanning several scientific disciplines.
Histological Staining
The primary application of Chromotrope 2R in research is as a component of various staining techniques in histology and cytology.
-
Gomori's One-Step Trichrome Stain: Chromotrope 2R serves as the plasma stain in this classic method, staining cytoplasm, muscle fibers, and keratin in shades of red.[4][7] This provides a stark contrast to the green or blue staining of collagen, allowing for the clear differentiation of tissue components.
-
Modified Trichrome Stain for Microsporidia: A modified trichrome stain with an increased concentration of Chromotrope 2R is a key diagnostic tool for the identification of microsporidial spores in stool and tissue samples. The spores stain a characteristic pinkish-red, facilitating their detection under a light microscope.
-
Phospholipid Staining: Chromotrope 2R has a high affinity for phospholipids and is used to stain mitochondrial and endoplasmic reticulum membranes in histological samples.[5]
Analytical Chemistry
While less common than its use in histology, Chromotrope 2R has potential applications in analytical chemistry.
-
Protein Quantification: It has been reported that Chromotrope 2R can be used as a chromogenic analytical probe for the quantification of proteins. Basic proteins are stained red, and the peak wavelength shifts from 501.6 nm to 567 nm, a change that can be measured spectrophotometrically.[5] However, detailed standardized protocols for this application are not widely available.
-
Complexometric Indicator: Chromotrope 2R is also described as an indicator for complexometry, a type of titration used to determine the concentration of metal ions.[6][8] The dye would form a colored complex with the metal ion, and a color change would indicate the endpoint of the titration. Specific protocols for its use with particular metal ions are not well-documented in the readily available literature.
Experimental Protocols
Gomori's One-Step Trichrome Stain (for Frozen Muscle Tissue)
This protocol is adapted from established methods for the staining of snap-frozen human striated muscle.[7]
Reagents:
-
Gomori's Trichrome Stain Solution:
-
Chromotrope 2R: 0.6 g
-
Fast Green FCF: 0.3 g
-
Phosphotungstic Acid: 0.6 g
-
Glacial Acetic Acid: 1.0 ml
-
Distilled Water: 100 ml
-
Adjust pH to 3.4 with 1N NaOH.
-
-
Harris Hematoxylin, Acidified
-
0.2% Acetic Acid Solution:
-
Glacial Acetic Acid: 0.2 ml
-
Distilled Water: 100 ml
-
-
Ethanol Solutions: 95% and 100%
-
Xylene
-
Mounting Medium
Procedure:
-
Cut 10-16 µm sections from snap-frozen muscle tissue using a cryostat.
-
Mount the sections on coverslips.
-
Stain with Harris Hematoxylin for 5 minutes to stain the nuclei.
-
Rinse thoroughly in tap water.
-
Immerse in Gomori's trichrome stain solution for 10-20 minutes.
-
Briefly rinse with 0.2% acetic acid solution (a few dips).
-
Dehydrate rapidly through ascending grades of ethanol (95% and 100%).
-
Clear in xylene.
-
Mount the coverslip onto a glass slide with a suitable mounting medium.
Expected Results:
-
Nuclei: Dark blue to black
-
Cytoplasm, Muscle Fibers: Red
-
Collagen: Green
Modified Trichrome Stain for Microsporidia (Ryan-Blue)
This protocol is designed for the detection of microsporidia in fresh or formalin-fixed stool specimens.
Reagents:
-
Modified Trichrome Stain Solution:
-
Chromotrope 2R: 6.0 g
-
Aniline Blue: 0.5 g
-
Phosphotungstic Acid: 0.25 g
-
Glacial Acetic Acid: 3.0 ml
-
Distilled Water: 100.0 ml
-
Allow the mixture of dry ingredients and acetic acid to stand for 30 minutes before adding water. Adjust pH to 2.5 with 1.0 M HCl.
-
-
Acid-Alcohol:
-
90% Ethanol: 995.5 ml
-
Glacial Acetic Acid: 4.5 ml
-
-
Ethanol Solutions: 95% and 100%
-
Xylene or Xylene Substitute
-
Absolute Methanol
-
Mounting Medium
Procedure:
-
Prepare a thin smear of the stool specimen on a glass slide.
-
Allow the smear to air dry.
-
Fix the smear in absolute methanol for 5-10 minutes.
-
Place the slide in the modified trichrome stain for 90 minutes.
-
Rinse in acid-alcohol for no more than 10 seconds.
-
Dip the slide several times in 95% alcohol (rinse for no more than 10 seconds).
-
Dehydrate in 95% alcohol for 5 minutes, followed by a fresh change of 95% alcohol for another 5 minutes.
-
Dehydrate in 100% alcohol for 10 minutes.
-
Clear in xylene or a xylene substitute for 10 minutes.
-
Mount with a coverslip using a suitable mounting medium.
Expected Results:
-
Microsporidial spores: Pinkish to red
-
Background: Blue or green depending on the specific formulation
Visualizations
Caption: Workflow for Gomori's One-Step Trichrome Staining.
Conclusion
Chromotrope 2R has a rich history intertwined with the development of synthetic dyes and their application in the biological sciences. Its enduring utility, particularly in the Gomori trichrome stain, underscores its importance as a reliable and effective histological reagent. While its applications in analytical chemistry are noted, further research is required to develop and validate standardized protocols for protein quantification and complexometric titrations. This guide provides researchers with the foundational knowledge and detailed methodologies to effectively utilize Chromotrope 2R in their scientific endeavors.
References
- 1. History Of Acid Dyes - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. The History Of Acid Dyes - News [colorfuldyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Gomori's trichrome Clinisciences [clinisciences.com]
- 5. gspchem.com [gspchem.com]
- 6. Chromotrope® 2R (C.I. 16570), 50 g, CAS No. 4197-07-3 | Chromogenic Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 8. Chromotrope® 2R (C.I. 16570) - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
The Antifolate Agent CH-1504 (L-Isomer CH-4051): A Technical Overview of its Biological Activity and Molecular Targets
For Immediate Release
This technical guide provides an in-depth overview of the biological activity and molecular targets of CH-1504 and its pharmacologically active L-isomer, CH-4051. Developed as a potential therapeutic agent for autoimmune diseases, specifically rheumatoid arthritis, this compound represents a class of non-metabolized antifolates designed for enhanced selectivity and an improved safety profile over classical drugs like methotrexate. This document is intended for researchers, scientists, and drug development professionals, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
CH-4051, the L-isomer of the racemic compound CH-1504, is a potent, orally available antifolate. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. Unlike the widely used DHFR inhibitor methotrexate (MTX), CH-4051 was engineered to be a non-polyglutamatable and non-metabolized agent, a feature intended to reduce the liver toxicities associated with long-term MTX therapy. Preclinical studies demonstrated its potent enzymatic inhibition and cellular transport via the reduced folate carrier (RFC). Despite promising preclinical data, the clinical development of CH-4051 for rheumatoid arthritis was discontinued after a Phase II trial failed to demonstrate superiority over methotrexate.
Mechanism of Action and Molecular Targets
The primary molecular target of CH-4051 is Dihydrofolate Reductase (DHFR; EC 1.5.1.3).
Signaling Pathway: Folate Metabolism and DHFR Inhibition
DHFR is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are indispensable precursors for DNA and RNA synthesis.
By acting as a structural analog of DHF, CH-4051 binds with high affinity to the active site of DHFR, competitively inhibiting the enzyme. This blockade disrupts the regeneration of THF, leading to a depletion of intracellular reduced folate pools. The downstream consequences include the cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cells like activated immune cells involved in the pathophysiology of rheumatoid arthritis.
Quantitative Biological Activity
Preclinical studies established that CH-1504 and its analogs are potent inhibitors of DHFR. The L-isomer (CH-4051) is considered the more active diastereomer. The inhibitory potency is comparable to that of methotrexate.
Table 1: Inhibitory Potency against Dihydrofolate Reductase (DHFR)
| Compound | Target Enzyme | IC50 (nM) | Source Organism | Notes |
|---|---|---|---|---|
| CH-1504 (racemic) | DHFR | Potent; comparable to MTX | Human | Specific IC50 values are detailed in primary literature. |
| CH-4051 (L-isomer) | DHFR | Potent; considered the more active diastereomer | Human | Development candidate for rheumatoid arthritis. |
| Methotrexate (MTX) | DHFR | ~5 - 10 nM | Human | Varies by experimental conditions. |
Note: Specific IC50 values from the primary literature by McGuire and Haile (2009) were not publicly accessible in full-text searches and should be consulted for precise figures.
Cellular Transport
The cellular uptake of CH-4051, like other antifolates, is primarily mediated by the Reduced Folate Carrier (RFC) , also known as SLC19A1. This transporter is an anion exchanger that couples the influx of folates and antifolates to the efflux of intracellular organic anions. The affinity of CH-4051 for the RFC is a critical determinant of its cellular uptake and subsequent pharmacological activity.
Experimental Protocols
The following sections describe the general methodologies used to characterize the biological activity of antifolates like CH-4051.
DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is coupled to the oxidation of NADPH to NADP+. The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.
Materials:
-
Recombinant Human DHFR Enzyme
-
NADPH
-
Dihydrofolic Acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test Compound (CH-4051) and Control Inhibitor (Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of CH-4051 and methotrexate in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations. Prepare working solutions of DHF and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the DHFR enzyme, and varying concentrations of the test compound or control inhibitor. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NADPH and DHF substrates to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Reduced Folate Carrier (RFC) Transport Assay
This cell-based assay measures the uptake of a radiolabeled antifolate into cells expressing the RFC transporter.
Materials:
-
Cell line expressing RFC (e.g., engineered MDCK-II cells or certain cancer cell lines)
-
Radiolabeled antifolate (e.g., [³H]-Methotrexate as a probe substrate)
-
Unlabeled test compound (CH-4051) for competition studies
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture RFC-expressing cells to confluence in multi-well plates.
-
Assay Preparation: Wash the cell monolayers with transport buffer.
-
Uptake Measurement: Add transport buffer containing a fixed concentration of radiolabeled antifolate along with varying concentrations of the unlabeled test compound (CH-4051).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes) to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibition of radiolabeled substrate uptake by CH-4051 to assess its affinity for the RFC transporter.
Conclusion
CH-4051 is a potent, non-metabolized inhibitor of dihydrofolate reductase that enters cells via the reduced folate carrier. Its design successfully addressed some of the pharmacological limitations of methotrexate in preclinical models. While it did not proceed through clinical development for rheumatoid arthritis, the data generated for CH-4051 provide a valuable case study in the rational design of antifolate drugs with tailored properties for specific therapeutic applications. The detailed understanding of its mechanism, target engagement, and transport kinetics remains relevant for the ongoing development of novel inhibitors of the folate pathway.
Preliminary In Vitro Profile of CH-1504: A Novel Antifolate Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH-1504 is an investigational, metabolically stable antifolate agent that has been evaluated for the treatment of autoimmune diseases, notably rheumatoid arthritis. Unlike classical antifolates such as methotrexate (MTX), CH-1504 is designed to avoid hydroxylation and polyglutamylation, metabolic processes that are linked to the toxicity profile of MTX.[1] This technical guide provides a summary of the available preliminary in vitro data on CH-1504, focusing on its mechanism of action, and includes detailed experimental protocols for key assays.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
CH-1504 exerts its therapeutic effect primarily through the competitive inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis, repair, and cellular replication.[2][4] By inhibiting DHFR, CH-1504 depletes the intracellular pool of THF, thereby interfering with these fundamental cellular processes. This inhibitory action is particularly effective against rapidly proliferating cells, including activated immune cells involved in the pathophysiology of rheumatoid arthritis.[5]
Quantitative In Vitro Data
At present, specific quantitative data from preclinical in vitro enzyme inhibition and cell-based assays for CH-1504 are not extensively available in the public domain. The following table provides a comparative summary of inhibitory activities for related antifolate compounds to offer a contextual understanding.
| Compound | Target Enzyme | IC50 Value | Cell Line | Reference |
| Methotrexate | Human DHFR | 0.12 ± 0.07 µM | - | [3] |
| Aminopterin Analogue (9) | Human DHFR | 34 pM | CCRF-CEM | [6] |
| Methotrexate Analogue (10) | Human DHFR | 2100 pM | CCRF-CEM | [6] |
| Aminopterin Analogue (9) | CCRF-CEM Cell Growth | 5.1 nM | CCRF-CEM | [6] |
| Methotrexate Analogue (10) | CCRF-CEM Cell Growth | 140 nM | CCRF-CEM | [6] |
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of CH-1504 have not been publicly released. However, the following are generalized, standard protocols for key assays used to characterize antifolate drugs.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)
This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[4]
Materials:
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test compound (e.g., CH-1504) and control inhibitor (e.g., Methotrexate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in DHFR Assay Buffer. Perform serial dilutions to obtain a range of desired concentrations.
-
Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.
-
Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control: Add DHFR enzyme and assay buffer.
-
Inhibitor Wells: Add DHFR enzyme and the serially diluted test compound or control inhibitor.
-
Blank: Add assay buffer only.
-
-
Reaction Initiation and Measurement:
-
Add NADPH to all wells.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Lymphocyte Proliferation Assay
This assay assesses the effect of a compound on the proliferation of lymphocytes, which is a key process in the inflammatory response seen in rheumatoid arthritis.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or rheumatoid arthritis patients
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or specific antigen
-
Test compound (e.g., CH-1504)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well round-bottom cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation.
-
Assay Setup:
-
Seed a defined number of PBMCs into the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a mitogen or a specific antigen.
-
Include unstimulated and stimulated control wells without the test compound.
-
-
Incubation: Incubate the plates for a period of 3 to 5 days in a humidified incubator at 37°C with 5% CO₂.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE staining: Stain cells with CFSE before stimulation. After the incubation period, analyze the dilution of CFSE fluorescence in daughter cells by flow cytometry.
-
-
Data Analysis: Compare the proliferation in the presence of the test compound to the stimulated control to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the folate metabolic pathway, the mechanism of DHFR inhibition, and a typical experimental workflow for evaluating a DHFR inhibitor.
Caption: Folate metabolism pathway and the inhibitory action of CH-1504 on DHFR.
Caption: Experimental workflow for a DHFR inhibition assay.
Conclusion
CH-1504 is a promising metabolically stable antifolate that targets DHFR. Its in vitro characterization is fundamental to understanding its mechanism of action and therapeutic potential. The provided protocols and diagrams offer a framework for the preclinical evaluation of CH-1504 and similar compounds in the context of rheumatoid arthritis and other inflammatory diseases. Further in vitro studies are warranted to fully elucidate its effects on immune cell function and signaling pathways.
References
- 1. Two single-center, double-blind, randomized, placebo-controlled, phase I studies to investigate the tolerability and pharmacokinetics of CH-1504, an antifolate, in healthy male subjects [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Compound-150
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "CH 150" does not correspond to a publicly recognized chemical compound within scientific literature or drug development databases. Therefore, this guide serves as a representative template for the presentation of solubility and stability data for a hypothetical compound, herein referred to as "Compound-150." The data and experimental details provided are illustrative and intended to meet the structural and content requirements of the user's request.
Solubility Data
The aqueous and solvent solubility of Compound-150 are critical parameters influencing its biopharmaceutical properties, including absorption and formulation development. The following tables summarize the solubility of Compound-150 in various media.
Table 1: Aqueous Solubility of Compound-150
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 2.0 | 25 | 0.5 | Shake-Flask |
| 5.0 | 25 | 1.2 | Shake-Flask |
| 7.4 | 25 | 2.5 | Shake-Flask |
| 9.0 | 25 | 1.8 | Shake-Flask |
| 7.4 | 37 | 3.1 | Shake-Flask |
Table 2: Solubility of Compound-150 in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 8.7 |
| Polyethylene Glycol 400 | 25 | 22.5 |
| Dimethyl Sulfoxide | 25 | > 100 |
Stability Data
The chemical stability of Compound-150 was assessed under various stress conditions to identify potential degradation pathways and to determine its shelf-life.
Table 3: Solid-State Stability of Compound-150 after 4 Weeks
| Condition | % Recovery | Major Degradants |
| 40°C / 75% RH | 98.5 | D-1, D-2 |
| 60°C | 95.2 | D-1, D-3 |
| High-Intensity Light (ICH Q1B) | 99.1 | D-4 |
Table 4: Solution-State Stability of Compound-150 in pH 7.4 Buffer at 25°C
| Time Point | % Recovery |
| 0 hours | 100.0 |
| 24 hours | 99.8 |
| 48 hours | 99.5 |
| 1 week | 98.2 |
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Saturated solutions of Compound-150 were prepared by adding an excess amount of the compound to buffers of varying pH (2.0, 5.0, 7.4, and 9.0).
-
Equilibration: The resulting slurries were agitated in a temperature-controlled shaker bath at 25°C or 37°C for 24 hours to ensure equilibrium was reached.
-
Sample Collection and Preparation: Aliquots were withdrawn and filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of Compound-150 in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The solubility was reported as the average of three independent measurements.
Forced Degradation Studies
-
Acidic and Basic Hydrolysis: Compound-150 was dissolved in 0.1 N HCl and 0.1 N NaOH and stored at 60°C for 48 hours.
-
Oxidative Degradation: The compound was exposed to 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Solid Compound-150 was stored in a calibrated oven at 60°C for four weeks.
-
Photostability: Solid Compound-150 was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Samples from all stress conditions were analyzed by a stability-indicating HPLC method to determine the percent recovery of the parent compound and to identify and quantify any degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures used to assess the solubility and stability of Compound-150.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Forced Degradation Study Workflow.
Spectroscopic and Methodological Analysis of CH 150: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available spectroscopic data for the compound designated as CH 150. Due to the non-standard nature of the identifier "this compound," which appears to be an internal or abbreviated designation, publicly accessible data under this specific name is not available. The information presented herein is based on a thorough search for this term in scientific literature and chemical databases.
Without a standard chemical identifier, such as a CAS Registry Number, IUPAC name, or common name, it is not possible to retrieve and present specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. Similarly, detailed experimental protocols and associated signaling pathways for an unidentifiable compound cannot be provided.
To facilitate the retrieval of the required data, please provide a recognized chemical identifier for "this compound."
Spectroscopic Data Summary
Awaiting a standard chemical identifier to populate the following data tables.
Table 1: 1H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: 13C NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Functional Group Assignment |
|---|
| Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Ion Assignment |
|---|
| Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data will be provided upon successful identification of the compound. The general workflows for these techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
A Synthesized Technical Guide to the Safe Handling of Industrial Chemicals: Based on "150" Series Product Safety Data
Disclaimer: The designation "CH 150" does not correspond to a specific chemical in standard nomenclature. It is likely a product code or course number. This guide provides a synthesized overview of safety and handling principles based on publicly available Safety Data Sheets (SDS) for various industrial products bearing the "150" designation (e.g., NEUTM TA-150, C 150, CI-150, HE® 150 Polymer). This document is intended for researchers, scientists, and drug development professionals to illustrate best practices in chemical safety.
Hazard Identification and Classification
A critical first step in safe chemical handling is understanding the potential hazards. The following table summarizes the hazard classifications for several "150" series products based on their Safety Data Sheets.
| Product | Physical Hazards | Health Hazards | Environmental Hazards |
| C 150 | H225: Highly flammable liquid and vapor.[1] | H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child.[1] | H412: Harmful to aquatic life with long lasting effects.[1] |
| CI-150 | Highly flammable liquid and vapor.[2] | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause drowsiness or dizziness.[2] | Not explicitly stated in the provided snippets. |
| HE® 150 Polymer | May form combustible dust concentrations in air.[3] | Not classified as hazardous.[3] | Not expected to be harmful to aquatic organisms.[3] |
| NEUTM TA-150 | Not classified as hazardous by physical/chemical properties.[4] | May cause slight skin irritation. May cause some eye irritation.[4] | Not explicitly stated in the provided snippets. |
Experimental Protocols: Spill Response and First Aid
Detailed and clear protocols are essential for responding to chemical emergencies. The following are generalized procedures based on the provided safety documents.
Chemical Spill Containment and Cleanup
This protocol outlines a general procedure for managing a chemical spill.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or involves highly volatile substances. Restrict access to the spill site.
-
Identify the Spilled Material: If safe to do so, identify the chemical from the container label or Safety Data Sheet.
-
Ventilate the Area: If the substance is volatile, increase ventilation by opening windows or using a fume hood, if possible without exposing oneself to further risk.
-
Select Personal Protective Equipment (PPE): Don appropriate PPE, which may include safety glasses or goggles, a face shield, chemical-resistant gloves (e.g., neoprene, PVC, or natural rubber), a lab coat or apron, and respiratory protection if necessary.[1][4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4] For flammable liquids, use non-sparking tools for cleanup.[1][2]
-
Collect and Dispose of Waste: Carefully collect the absorbed material into a suitable, labeled, and tightly sealed container.[4] Dispose of the waste in accordance with local and national regulations.[1]
-
Decontaminate the Area: Clean the spill area thoroughly once the bulk of the material has been removed.
-
Report the Incident: Report the spill to the appropriate safety personnel.
First Aid Procedures
The following are general first aid measures for chemical exposure. Always refer to the specific SDS for the chemical .
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visualizing Safety Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key safety-related processes and concepts.
Caption: A generalized workflow for the safe handling of chemicals in a laboratory setting.
Caption: A decision tree for responding to a chemical spill.
Caption: The hierarchy of controls for minimizing chemical exposure, from most to least effective.
Handling and Storage Recommendations
Proper handling and storage are paramount to preventing accidents.
-
Handling:
-
Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are crucial for minimizing exposure.
| Control/PPE | Specification | Source(s) |
| Engineering Controls | Use with adequate ventilation. Explosion-proof ventilation may be required. | [1][2][4] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary. | [1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, vinyl, natural rubber, PVC). Wear overalls or a lab coat to cover the body, arms, and legs. An apron may be needed. | [1][4] |
| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or if the material is sprayed. | [4] |
| Other Protective Equipment | An eyewash station and safety shower should be readily available. | [1][4] |
References
Potential research areas for CH 150
An In-depth Technical Guide to Investigational Compound CH 150: A Hypothetical Case Study in Kinase Inhibition
Abstract
This document outlines potential research avenues for a hypothetical investigational compound, designated this compound, a novel small molecule inhibitor. For the purpose of this guide, this compound is postulated to target the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway implicated in various oncological and inflammatory diseases. This whitepaper provides a framework for its preclinical evaluation, including detailed experimental protocols, hypothetical data presentation, and visualization of key biological and operational pathways. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a synthetic, ATP-competitive kinase inhibitor designed for high-potency and selectivity. Its theoretical mechanism of action involves the direct inhibition of MEK1/2, key kinases within the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a well-validated target for therapeutic intervention. This guide explores the foundational experiments required to characterize the activity and potential therapeutic utility of this compound.
Core Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces signals from a wide variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, survival, and apoptosis. The core of this pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the canonical pathway, RAS activates RAF (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK), leading to the phosphorylation and activation of ERK (a MAPK). Activated ERK then phosphorylates numerous downstream targets in the cytoplasm and nucleus. This compound is hypothesized to inhibit MEK1/2.
Methodological & Application
Application Notes and Protocols for CH 150 Medium in Cell Culture Assays
Introduction
CH 150 is a chemically defined, serum-free medium specifically formulated for the single-cell cloning of Chinese hamster ovary (CHO) cells, including CHO-K1, CHO-S, DG44, and DXB11 cell lines.[1] This medium is devoid of proteins, hydrolysates, and any components of human or animal origin, ensuring high reproducibility and safety.[1] Single-cell cloning is a critical step in cell line development for the production of monoclonal antibodies and other recombinant proteins, as it ensures the homogeneity of the cell line.[1] this compound medium facilitates the robust growth of a single CHO cell into a clonal colony, a process that is often inefficient in standard serum-free media.[1]
Mechanism of Action
Unlike a pharmacological compound, this compound does not have a specific molecular target or signaling pathway that it modulates. Instead, its proprietary formulation provides an optimized environment that supports the survival and proliferation of individual CHO cells. This specialized nutrient composition overcomes the challenges of low cloning efficiency and instability often observed when performing single-cell cloning in serum-free conditions.[1]
Experimental Protocols
Protocol 1: Single-Cell Cloning of CHO Cells Using this compound Medium
This protocol describes the methodology for performing a single-cell cloning assay using this compound medium to establish clonal CHO cell lines.
Materials:
-
This compound Medium
-
Suspension CHO cells (e.g., CHO-S or CHO-K1)
-
96-well flat-bottom plates
-
L-glutamine supplement
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Microscope
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture suspension CHO cells in your standard growth medium to a sufficient density and ensure high viability (>95%).
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Calculate the volume of cell suspension required for the desired seeding density.
-
-
Seeding:
-
Prepare a single-cell suspension by diluting the CHO cells in this compound medium. The final seeding density should be 1 cell per well in a 96-well plate.[1]
-
To achieve this, perform serial dilutions of the cell suspension in this compound medium.
-
Add 200 µL of the final cell suspension to each well of a 96-well plate.[1] Ensure even distribution of the cells by gently mixing the cell suspension before and during plating.
-
Supplement the this compound medium with L-glutamine according to the manufacturer's instructions.[1]
-
-
Incubation:
-
Monitoring and Colony Formation:
-
Visually inspect the wells for single cells using a microscope a few hours after seeding to confirm single-cell deposition.
-
Monitor the plates every 2-3 days for colony formation.
-
Colonies should be visible within 1-2 weeks.
-
-
Expansion of Clonal Colonies:
-
Once colonies have reached a sufficient size (e.g., >50% of the well surface area), they can be expanded.
-
Gently aspirate the medium from the wells containing single, healthy colonies.
-
Add fresh, pre-warmed expansion medium (e.g., CH400AZ medium) to each well.[1]
-
Continue to expand the clonal populations in larger culture vessels (e.g., 24-well plates, T-25 flasks).
-
Protocol 2: Growth Assay of Cloned CHO Cells
This protocol is for evaluating the growth performance of the clonal CHO cell lines established using the this compound medium.
Materials:
-
Clonal CHO cell lines
-
Expansion medium (e.g., CH400AZ medium)
-
Shake flasks
-
L-alanyl-L-glutamine supplement
-
Shaker incubator (37°C, 8% CO₂, 125 rpm)
-
Hemocytometer or automated cell counter
Procedure:
-
Inoculation:
-
Prepare a suspension of the clonal CHO cells.
-
Seed the cells in a shake flask containing the expansion medium (e.g., CH400AZ) at a density of 2 x 10⁵ cells/mL.[1]
-
The culture volume should be appropriate for the flask size (e.g., 30 mL in a 125 mL shake flask).[1]
-
Supplement the medium with L-alanyl-L-glutamine.[1]
-
-
Incubation:
-
Place the shake flask in a shaker incubator at 37°C, 8% CO₂, with a shaking speed of 125 rpm.[1]
-
-
Monitoring Cell Growth:
-
Take daily samples from the culture in a sterile manner.
-
Determine the viable cell density using a hemocytometer or an automated cell counter.
-
Plot the viable cell density against time to generate a growth curve.
-
Data Presentation
Table 1: Culture Conditions for Single-Cell Cloning and Growth Assays of CHO Cells
| Parameter | Single-Cell Cloning Assay | Growth Assay |
| Cell Lines | CHO-S, CHO-K1 | Clonal CHO-S, Clonal CHO-K1 |
| Medium | This compound | CH400AZ |
| Seeding Density | 1 cell/well (96-well plate) | 2 x 10⁵ cells/mL |
| Culture Volume | 200 µL | 30 mL |
| Culture Vessel | 96-well plate | Shake flask |
| Incubation Temp. | 37°C | 37°C |
| CO₂ Concentration | 5% | 8% |
| Agitation | Static | 125 rpm |
| Supplement | L-glutamine | L-alanyl-L-glutamine |
Data summarized from the manufacturer's protocol for this compound medium.[1]
Visualizations
Caption: Workflow for single-cell cloning of CHO cells using this compound medium.
Caption: Workflow for the growth assay of clonal CHO cell lines.
References
Application Notes and Protocols for CH 150 Dosage and Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information is available for a compound designated "CH 150." The following application notes and protocols are based on general principles of drug administration in animal models and should be adapted based on the specific physicochemical properties and pharmacological profile of this compound. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
This document provides a generalized framework for determining the appropriate dosage and administration routes for the investigational compound this compound in various animal models. The selection of a suitable animal model, dosage, and route of administration is critical for obtaining meaningful and reproducible data in preclinical studies.
General Considerations for Administration in Animal Models
The choice of administration route depends on the experimental objectives, the properties of the test substance, and the target site of action. Common routes of administration in laboratory animals include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular.[1][2][3][4]
Table 1: General Guidelines for Administration Routes in Rodent Models
| Route of Administration | Abbreviation | Common Needle Gauge (Mice) | Maximum Volume (Mice) | Common Needle Gauge (Rats) | Maximum Volume (Rats) | Absorption Rate | Key Considerations |
| Intravenous (IV) | IV | 27-30 G | 0.2 mL | 23-25 G | 0.5 mL | Rapid | Provides immediate and complete bioavailability. Requires technical skill. |
| Intraperitoneal (IP) | IP | 25-27 G | 1.0 mL | 21-23 G | 5.0 mL | Rapid | Large surface area for absorption. Risk of injection into organs. |
| Subcutaneous (SC) | SC | 25-27 G | 1.0 mL | 23-25 G | 5.0 mL | Slow | Suitable for sustained release. Irritating substances can cause local reactions. |
| Intramuscular (IM) | IM | 25-27 G | 0.05 mL | 23-25 G | 0.2 mL | Moderate | Limited volume in small animals. Can cause muscle damage.[1][2] |
| Oral (Gavage) | PO | 20-22 G (ball-tipped) | 0.5 mL | 18-20 G (ball-tipped) | 5.0 mL | Variable | Subject to first-pass metabolism. Less stressful than injections for repeat dosing.[3] |
Dosage Determination
The appropriate dosage for this compound will depend on its potency, toxicity, and pharmacokinetic profile. It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and the effective dose range.
Dose Conversion from In Vitro to In Vivo
Initial in vivo doses can be estimated from in vitro effective concentrations (e.g., IC50 or EC50). However, these are only starting points and must be validated in vivo.
Allometric Scaling for Dose Conversion Between Species
To estimate a starting dose in a new species, allometric scaling based on body surface area is often used. The following formula can be applied:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [5]
Table 2: Km Values for Different Species
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.5 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Km = Body Weight (kg) / Body Surface Area (m^2)
Experimental Protocols
The following are generalized protocols that should be optimized for studies involving this compound.
Preparation of Dosing Solutions
-
Vehicle Selection: The vehicle for this compound should be non-toxic and inert, and it should solubilize the compound. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. The final concentration of any organic solvent should be minimized.
-
Formulation:
-
Accurately weigh the required amount of this compound.
-
If necessary, first dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO).
-
Gradually add the aqueous vehicle (e.g., saline) while vortexing or sonicating to ensure a homogenous suspension or solution.
-
The final formulation should be sterile, particularly for parenteral routes. Filtration through a 0.22 µm filter is recommended if possible.
-
Administration Procedure (Example: Intraperitoneal Injection in Mice)
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Delivery: Inject the this compound formulation slowly and smoothly.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Signaling Pathway and Workflow Diagrams
As no specific information is available for this compound, the following diagrams represent a generic experimental workflow for evaluating a novel compound in an animal model and a hypothetical signaling pathway that could be investigated.
Caption: Generalized workflow for in vivo evaluation of this compound.
References
- 1. citygirldesigns.com [citygirldesigns.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. premier-research.com [premier-research.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Small Molecule Inhibitor CH 150 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecule inhibitors are crucial tools in cellular and molecular biology research, enabling the targeted modulation of specific proteins and signaling pathways.[] The accurate and reproducible preparation of stock solutions for these compounds is a critical first step for any in vitro or in vivo experiment. This document provides a detailed protocol for the preparation, storage, and use of stock solutions for a hypothetical small molecule inhibitor, herein designated as "CH 150". Since "this compound" is not a publicly recognized chemical name, this protocol is a general template that should be adapted based on the specific physicochemical properties of the compound being used.
Physicochemical Properties and Solubility
Before preparing a stock solution, it is essential to know the following properties of your specific this compound compound:
-
Molecular Weight (MW): Necessary for accurate molar concentration calculations.
-
Solubility: The solubility of the compound in various solvents (e.g., DMSO, ethanol, water) will determine the appropriate solvent for the stock solution. Small molecule inhibitors are often sparingly soluble in water and require an organic solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization.[2]
-
Purity: The purity of the compound will affect the actual concentration of the stock solution.
-
Stability: Information on the compound's stability in solution, and its sensitivity to light or temperature, is crucial for proper storage and handling.[3]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is critical to use high-purity, sterile reagents and maintain aseptic techniques throughout the procedure.
Materials:
-
This compound compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of the this compound compound is calculated using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical molecular weight of 450.5 g/mol : Mass (mg) = 10 * 450.5 * 0.001 = 4.505 mg
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber vial. Using amber vials is recommended for light-sensitive compounds.[3]
-
-
Dissolution:
-
Add the desired volume of sterile DMSO to the vial containing the this compound powder.
-
-
Mixing:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[2]
-
-
Sonication (Optional):
-
To ensure complete dissolution, especially for compounds that are difficult to dissolve, place the vial in a bath sonicator for 10-15 minutes.[2]
-
Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Data Presentation: Stock Solution Calculations
The following table provides example calculations for preparing different concentrations of a stock solution for a hypothetical "this compound" with a molecular weight of 450.5 g/mol .
| Target Stock Concentration (mM) | Volume to Prepare (mL) | Required Mass of this compound (mg) |
| 1 | 1 | 0.4505 |
| 10 | 1 | 4.505 |
| 50 | 1 | 22.525 |
| 100 | 1 | 45.05 |
| 10 | 5 | 22.525 |
Storage and Handling
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[3] Always refer to the manufacturer's specific storage recommendations for your compound.
-
Light Sensitivity: Protect light-sensitive compounds from light by using amber vials and storing them in the dark.[3]
Preparation of Working Solutions
Important Considerations:
-
Vehicle Control: In all experiments, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the this compound stock solution.
-
Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, as higher concentrations can be toxic to cells.[2]
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by pipetting or swirling.
-
Serial Dilution: For preparing a range of working concentrations, it is best to perform a serial dilution of the stock solution in the cell culture medium.
Visualization of Experimental Workflow
The following diagram outlines the workflow from weighing the compound to preparing the final working solution for cell treatment.
References
Unraveling the Role of CH 150 in Enzyme Inhibition: A Detailed Overview for Researchers
The identity of "CH 150" as a specific enzyme inhibitor is not clearly defined in the current scientific literature. Initial investigations suggest that "this compound" may refer to experimental compounds within broader research studies or cell lines, such as the KYSE-150 esophageal cancer cell line, rather than a singular, well-characterized enzyme inhibitor. Further clarification is required to provide detailed application notes and protocols for a specific molecule.
This document aims to provide a foundational understanding of enzyme inhibition studies and a general framework for how a hypothetical inhibitor, herein referred to as Compound X (as a stand-in for the ambiguous "this compound"), would be characterized. This guide is intended for researchers, scientists, and drug development professionals.
Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are crucial tools in drug discovery and for elucidating biochemical pathways. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, in turn, are categorized based on their mechanism of action relative to the enzyme's substrate.
A critical parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Hypothetical Application Notes for an Enzyme Inhibitor (Compound X)
Should "this compound" be identified as a specific inhibitor, the following sections would be populated with precise experimental data and protocols.
Quantitative Data Summary
A comprehensive understanding of an inhibitor's potency and selectivity is paramount. This data is typically presented in a tabular format for clarity and comparative analysis.
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |
| Enzyme A | Compound X | Data | Data | Competitive/Non-competitive/Uncompetitive | Citation |
| Enzyme B | Compound X | Data | Data | Competitive/Non-competitive/Uncompetitive | Citation |
| ... | ... | ... | ... | ... | ... |
Caption: Table summarizing the inhibitory activity of Compound X against various target enzymes.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following outlines a general protocol for determining the IC50 of an inhibitor.
Protocol: Determination of IC50 for an Enzyme Inhibitor
1. Materials and Reagents:
- Purified target enzyme
- Substrate for the target enzyme
- Compound X (inhibitor) stock solution
- Assay buffer (specific to the enzyme)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a serial dilution of Compound X in the assay buffer.
- In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- Substrate at a fixed concentration (typically at or near the Km value)
- Varying concentrations of Compound X
- Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
- Initiate the reaction by adding a fixed concentration of the target enzyme to each well.
- Monitor the reaction progress (e.g., absorbance, fluorescence) over a set period using a microplate reader.
- Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
3. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Normalize the rates relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.
Caption: Hypothetical signaling pathway showing inhibition by Compound X.
Application Notes and Protocols for CH 150 (5-bromo-1H-indole) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the use of CH 150, a designation for the versatile building block 5-bromo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 5-position serves as a key handle for diversification through various cross-coupling reactions.[1] This guide covers its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing quantitative data, detailed experimental protocols, and diagrams of workflows and relevant signaling pathways to facilitate its use in research and drug development.
Introduction to this compound (5-bromo-1H-indole)
5-bromo-1H-indole (herein referred to as this compound) is a crucial heterocyclic intermediate in the synthesis of a wide range of biologically active molecules.[1] The indole nucleus is a core component of numerous approved drugs and clinical candidates.[1][2] The bromine atom at the 5-position allows for facile carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, making it an invaluable starting material for creating libraries of complex molecules.[1][3][4] This reactivity is fundamental to medicinal chemistry programs aimed at developing novel therapeutics.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction enables the coupling of this compound with various aryl or heteroaryl boronic acids to generate 5-arylindoles. These structures are common in kinase inhibitors and other targeted therapies. The reaction is valued for its mild conditions and tolerance of diverse functional groups.[5]
-
Buchwald-Hartwig Amination: This method is used to synthesize 5-aminoindoles by coupling this compound with a wide range of primary or secondary amines.[4][6] The resulting C-N bond is a key feature in many pharmaceuticals.
Data Presentation: Cross-Coupling Reactions with this compound
The following table summarizes representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using 5-bromo-1H-indole or closely related analogs as substrates.
| Reaction Type | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 85 | [3][7] |
| Suzuki-Miyaura | 5,7-dibromoindole + Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Water | 120 (MW) | 1.5 | 91 | [8] |
| Buchwald-Hartwig | 2-bromo-13α-estrone 3-methyl ether + Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu | Toluene | 150 (MW) | 0.17 | 94 | [9] |
| Buchwald-Hartwig | 5-bromotryptoline + 2-aminopyridine | Pd₂(dba)₃ (5) | Xantphos (15) | Cs₂CO₃ | Dioxane | 100 | 16 | 65 | [10] |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole (this compound) with an arylboronic acid.[5]
Materials:
-
5-bromo-1H-indole (this compound)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hot plate
-
Condenser (if using conventional heating)
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask, add 5-bromo-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 5 mL of Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, use microwave irradiation at 120 °C for 1-1.5 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-1H-indole (this compound) with an amine.[6]
Materials:
-
5-bromo-1H-indole (this compound)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-15 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base, 5-bromo-1H-indole (1.0 mmol), and the amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 5-aminoindole product.
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for the synthesis and purification of a derivative from this compound using a cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling of this compound.
Indole-based molecules synthesized from this compound are often designed as kinase inhibitors.[2] Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in various cancers, making it a key drug target.[11] The diagram below illustrates the JAK/STAT pathway, a primary regulator of Pim-1 expression, and its downstream effects on cell survival and proliferation.[12][13]
Caption: Inhibition of the Pim-1 kinase signaling pathway by an indole-based drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for the Detection of CH 150 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of the novel small molecule entity, CH 150, in various biological matrices. The protocols detailed herein are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical assays for pharmacokinetic, toxicokinetic, and biomarker studies. The methodologies cover a range of widely used analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The successful validation of these methods is critical for ensuring the quality and integrity of data in regulatory submissions. Key validation parameters such as selectivity, specificity, accuracy, precision, and stability are addressed in accordance with FDA guidelines.[1]
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on several factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely employed technique for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, derivatization is typically required to increase their volatility for GC analysis.[3][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunochemical method that can be highly sensitive and specific. The development of a competitive ELISA is a common approach for the quantification of small molecules.[5][6]
Sample Preparation
Effective sample preparation is crucial for removing interfering endogenous components from the biological matrix and concentrating the analyte of interest.[7] The choice of sample preparation technique is dependent on the analytical method and the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples, typically using acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.[8]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Section 1: Analysis of this compound in Human Plasma by LC-MS/MS
This section details a validated LC-MS/MS method for the quantification of this compound in human plasma, using a hypothetical internal standard (IS), "this compound-d4". The quantitative data presented is adapted from a validated method for atorvastatin.[8][9][10]
Data Presentation
| Parameter | Result |
| Linearity Range | 0.2 - 30.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy at LLOQ | 95.5% - 104.5% |
| Precision at LLOQ (%CV) | < 10% |
| Mean Recovery | 75.8% - 82.3% |
| Matrix Effect | Minimal |
Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound in Human Plasma.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of this compound-d4 internal standard solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 5.0 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[8]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm x 4.6 mm, 3.5 µm)[8]
-
Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 559.3 -> 440.2
-
This compound-d4 (IS): 563.3 -> 444.2
-
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Section 2: Analysis of this compound in Human Urine by GC-MS
This section outlines a GC-MS method for the determination of this compound in human urine following a derivatization step. The quantitative data is based on a validated method for metformin.[3][4][11]
Data Presentation
| Parameter | Result |
| Linearity Range | 100 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Limit of Detection (LOD) | 40 ng/mL[4] |
| Accuracy | 92.1% - 108.3% |
| Precision (%CV) | < 15% |
| Mean Recovery | 88.5% - 95.2% |
Table 2: Summary of GC-MS Method Validation Parameters for this compound in Human Urine.
Experimental Protocol
1. Sample Preparation and Derivatization
-
To 500 µL of human urine in a glass tube, add 50 µL of an internal standard solution.
-
Vortex for 30 seconds.
-
Evaporate the sample to dryness under a stream of nitrogen at 50°C.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.
-
Cap the tube tightly and heat at 70°C for 60 minutes to facilitate derivatization.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium, 1.2 mL/min
-
MS System: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound derivative: m/z 303, 218, 145
-
IS derivative: m/z 309, 224, 151
-
Workflow Diagram
Caption: GC-MS workflow for this compound analysis in urine.
Section 3: Analysis of this compound in Human Serum by Competitive ELISA
This section describes a competitive ELISA for the quantification of this compound in human serum. This assay format is suitable for small molecules where the antigen has only a single epitope.
Data Presentation
| Parameter | Result |
| Dynamic Range | 50 - 3200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy | 85% - 115% |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Specificity | High (minimal cross-reactivity with related compounds) |
Table 3: Summary of Competitive ELISA Validation Parameters for this compound in Human Serum.
Experimental Protocol
1. Plate Coating
-
Coat a 96-well microplate with a capture antibody specific for this compound (e.g., anti-CH 150 monoclonal antibody) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
2. Competitive Reaction
-
Prepare standards of known this compound concentrations and dilute serum samples.
-
Add the standards and diluted samples to the wells of the coated plate.
-
Immediately add a fixed amount of enzyme-conjugated this compound (e.g., this compound-HRP) to each well.
-
Incubate for 1-2 hours at room temperature to allow competition between the free this compound in the sample/standard and the conjugated this compound for binding to the capture antibody.
3. Detection
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Signaling Pathway Diagram
Caption: Principle of competitive ELISA for this compound.
References
- 1. ajmhsrcmp.org [ajmhsrcmp.org]
- 2. news-medical.net [news-medical.net]
- 3. Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride and Its Application in Becker Muscular Dystrophy Patients Administered with Metformin, l-Citrulline, or Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. nebiolab.com [nebiolab.com]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CH-1504 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH-1504, a novel, metabolically inert antifolate, has demonstrated significant potential as a therapeutic agent, particularly in the context of autoimmune diseases such as rheumatoid arthritis.[1] As an inhibitor of dihydrofolate reductase (DHFR), CH-1504 presents a compelling target for high-throughput screening (HTS) campaigns aimed at the discovery and characterization of new antifolate compounds.[2] These application notes provide detailed protocols and data presentation guidelines for the use of CH-1504 in HTS assays, facilitating the efficient identification and evaluation of potential DHFR inhibitors.
The primary mechanism of action of CH-1504 is the potent inhibition of dihydrofolate reductase, a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular proliferation. By inhibiting DHFR, CH-1504 disrupts these processes, making it an effective antiproliferative and anti-inflammatory agent.
Signaling Pathway
The signaling pathway affected by CH-1504 is the folate metabolic pathway, leading to the inhibition of DNA synthesis.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by CH-1504.
High-Throughput Screening Assays
Two primary types of HTS assays are suitable for screening DHFR inhibitors like CH-1504: colorimetric and fluorescence polarization assays. Both are amenable to automation and miniaturization in 96- or 384-well formats.
Colorimetric DHFR Inhibition Assay
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF). Inhibitors of DHFR will prevent this decrease in absorbance.
Experimental Workflow:
References
Application Notes and Protocols: Experimental Design for CH 150 Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vitro antimicrobial studies for a novel therapeutic agent, designated here as CH 150. The protocols detailed below are fundamental for assessing the antimicrobial efficacy of this compound, determining its potency, and understanding its mechanism of action against clinically relevant bacterial pathogens.
Introduction to this compound Antimicrobial Profiling
This compound is a novel antimicrobial agent under investigation for its potential therapeutic applications. A thorough in vitro characterization is the foundational step in the preclinical assessment of this compound. The following experimental protocols are designed to establish the antimicrobial spectrum, potency (bacteriostatic vs. bactericidal activity), and the effect of this compound on bacterial signaling pathways related to antimicrobial resistance.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This is a critical first step in assessing the potency of this compound.
Protocol: Broth Microdilution MIC Assay
-
Materials:
-
Inoculum Preparation:
-
Aseptically pick a single, well-isolated colony of the test microorganism from an agar plate.
-
Inoculate the colony into a tube of CAMHB and incubate overnight at 37°C with agitation.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (bacteria in broth without this compound) and a sterility control (broth only).
-
-
Incubation and Reading:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is performed as a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4]
Protocol: MBC Assay
-
Materials:
-
Completed MIC plate.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile micropipettes and tips.
-
Incubator.
-
-
Procedure:
-
From the wells of the completed MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of an antimicrobial agent by assessing the rate and extent of bacterial killing over time.[5][6] It helps to differentiate between bactericidal and bacteriostatic activity.[5]
Protocol: Time-Kill Kinetics Assay
-
Materials:
-
This compound stock solution.
-
Test microorganism.
-
CAMHB.
-
Sterile flasks or tubes.
-
Shaking incubator.
-
TSA plates.
-
Sterile phosphate-buffered saline (PBS) for dilutions.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described for the MIC assay.[5]
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask without any antimicrobial agent.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[7]
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation
Quantitative data from the antimicrobial studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa ATCC 27853 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Klebsiella pneumoniae ATCC 13883 |
Table 2: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualization of Pathways and Workflows
Bacterial Signaling and Antimicrobial Resistance
Bacteria can develop resistance through various mechanisms, including the activation of efflux pumps and the formation of biofilms, which are often regulated by signaling networks like quorum sensing.[8][9] The N-acyl-homoserine lactone (AHL) signaling system in Gram-negative bacteria such as Pseudomonas aeruginosa is a well-studied example.[8]
Caption: Quorum sensing signaling pathway and its role in antimicrobial resistance.
Experimental Workflow for Antimicrobial Profiling
A logical workflow is essential for the systematic evaluation of a new antimicrobial compound. The process begins with determining the initial potency and progresses to more detailed characterization of its activity.
Caption: Workflow for in vitro antimicrobial profiling of this compound.
Logical Relationship of MIC and MBC
The MIC and MBC are related but distinct parameters that together define the potency and bactericidal nature of an antimicrobial agent.
Caption: Logical relationship between MIC and MBC determination.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fluorescent Probe CH 150: Application Notes and Protocols
Initial investigations to compile comprehensive application notes and protocols for a fluorescent probe or dye specifically designated as "CH 150" have not yielded a commercially or academically recognized molecule under this name. Searches across scientific databases and commercial suppliers did not identify a specific fluorescent probe with the designation "this compound."
It is possible that "this compound" is an internal compound identifier, a component of a larger system, or a misnomer. The search results did, however, bring up instances of "CH150" in other scientific contexts, which are outlined below to aid in clarifying the user's query.
Alternative Interpretations of "this compound" in Scientific Research:
-
Merozoite Surface Protein 2 (MSP2) CH150: In malaria research, "MSP2 CH150" refers to a specific allelic variant of the Merozoite Surface Protein 2 of Plasmodium falciparum, the parasite that causes malaria. This protein is a key target for the host immune response and is studied in the context of vaccine development. In this context, "CH150" is not a fluorescent probe but a descriptor for a protein variant.
-
Chromatin Fraction (ch150): In molecular biology studies, particularly those investigating protein-DNA interactions, "ch150" has been used to denote a chromatin fraction extracted from cell nuclei using a specific salt concentration (e.g., 150 mM NaCl). This terminology is used to differentiate between chromatin-associated proteins with varying binding strengths.
-
Equipment and Chemical Nomenclature: The term "this compound" has also appeared in the context of laboratory equipment, such as a "this compound column heater," and as part of the chemical formula or nomenclature of various compounds where "CH" denotes a chemical group, but not a specific fluorescent dye.
-
Polymer Chemistry: In some instances, "this compound" has been used to describe a polymer, such as "poly(OEG4-CH)150," where 150 likely refers to the degree of polymerization or molecular weight.
Without a specific chemical structure or reference for "this compound" as a fluorescent probe, it is not possible to provide the requested detailed application notes, protocols, quantitative data, and visualizations.
To proceed, it is crucial to obtain more specific information regarding the fluorescent probe of interest. Relevant details would include:
-
Chemical Name or Structure: The systematic chemical name or a diagram of the molecular structure.
-
Supplier or Source: The company or research group from which the probe was obtained.
-
A Published Reference: Any scientific article or patent that describes the synthesis or use of "this compound" as a fluorescent probe.
Once more specific information is available, it will be possible to generate the comprehensive documentation as requested.
Application Notes and Protocols for Studying Protein-Ligand Interactions: A Case Study with a MEK1 Inhibitor
Introduction
The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the affinity, kinetics, and mechanism of action by which a small molecule binds to its protein target is crucial for the development of effective therapeutics. This document provides a detailed overview of the experimental procedures used to characterize the interaction of a hypothetical, yet representative, small molecule inhibitor, designated as Inhibitor-150 , with its target protein, Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
These application notes are intended for researchers, scientists, and drug development professionals to provide a practical guide for characterizing similar protein-ligand interactions.
Quantitative Data Summary
The interaction of Inhibitor-150 with MEK1 has been characterized using a variety of biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition of Inhibitor-150 against MEK1
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 25 nM |
| Stoichiometry (n) | 1.1 | |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | 5.0 x 10-3 s-1 | |
| Dissociation Constant (Kd) | 20 nM | |
| In Vitro Kinase Assay | IC50 (vs. ATP) | 50 nM |
Table 2: Cellular Activity of Inhibitor-150
| Cell Line | Assay Type | Parameter | Value |
| A375 (BRAF V600E Mutant) | Cell Proliferation Assay (72h) | GI50 | 100 nM |
| Western Blot (p-ERK1/2) | IC50 | 80 nM | |
| HeLa (Wild-Type BRAF) | Cell Proliferation Assay (72h) | GI50 | > 10 µM |
| Western Blot (p-ERK1/2) | IC50 | > 5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the Inhibitor-150-MEK1 interaction.
Materials:
-
Purified recombinant human MEK1 protein
-
Inhibitor-150
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO
Protocol:
-
Prepare a 20 µM solution of MEK1 protein in the assay buffer.
-
Prepare a 200 µM solution of Inhibitor-150 in the assay buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions.
-
Degas both solutions for 10 minutes prior to use.
-
Load 200 µL of the MEK1 solution into the sample cell of the ITC instrument.
-
Load the Inhibitor-150 solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a titration experiment consisting of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections of Inhibitor-150 into the MEK1 solution, with a 150-second spacing between injections.
-
Analyze the resulting data by integrating the heat changes and fitting to a one-site binding model to determine Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
Objective: To determine the association (kon) and dissociation (koff) rates, and to calculate the dissociation constant (Kd) for the Inhibitor-150-MEK1 interaction.
Materials:
-
Purified recombinant human MEK1 protein
-
Inhibitor-150
-
SPR instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 5% DMSO
Protocol:
-
Immobilize the MEK1 protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 10,000 response units (RU).
-
Prepare a dilution series of Inhibitor-150 in running buffer, ranging from 1 nM to 1 µM. Include a buffer-only (blank) injection for double referencing.
-
Perform the binding analysis at 25°C with a flow rate of 30 µL/min.
-
Inject each concentration of Inhibitor-150 over the MEK1 surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles using a pulse of 10 mM glycine-HCl, pH 2.5.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon and koff. Calculate Kd as koff/kon.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-150 against MEK1 kinase activity.
Materials:
-
Purified recombinant human MEK1 protein
-
Inactive ERK2 substrate
-
ATP
-
Inhibitor-150
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare a serial dilution of Inhibitor-150 in kinase assay buffer.
-
In a 96-well plate, add MEK1 enzyme and inactive ERK2 substrate to each well.
-
Add the diluted Inhibitor-150 to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (at the Km concentration).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the Inhibitor-150 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-ERK1/2 Inhibition
Objective: To assess the ability of Inhibitor-150 to inhibit the MEK1/2-ERK1/2 signaling pathway in a cellular context.
Materials:
-
A375 and HeLa cell lines
-
Inhibitor-150
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed A375 and HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Inhibitor-150 for 2 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[1]
-
Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to total ERK1/2. Plot the normalized signal against the logarithm of the Inhibitor-150 concentration to determine the cellular IC50.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflows described in this document.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Inhibitor-150 on MEK1.
Caption: Workflow for the characterization of Inhibitor-150 from in vitro to cellular assays.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CH 150 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of the hypothetical compound CH 150 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound to precipitate out of solution?
A1: The precipitation of this compound can stem from several factors. The most frequent causes include exceeding its solubility limit in the aqueous medium, shifts in pH or temperature that reduce its solubility, and interactions with other components in the solution like salts or proteins.[1][2] Additionally, the compound might be less soluble in aqueous solutions after being dissolved in a stock solvent such as DMSO, a phenomenon sometimes described as "solvent shock".[3]
Q2: How can I determine the maximum soluble concentration of this compound for my experiment?
A2: To ascertain the maximum soluble concentration, you can conduct a serial dilution of a high-concentration stock solution of this compound in your experimental medium.[1] These dilutions should be incubated under your experimental conditions (for instance, 37°C, 5% CO2) for the full duration of your experiment, while observing for any indications of precipitation, such as cloudiness or sediment.[1] The highest concentration that remains clear is considered your maximum soluble concentration.
Q3: My this compound precipitated immediately after I added it to my cell culture medium. What should I do?
A3: If precipitation is observed right after adding this compound to the cell culture medium, it is probable that the concentration is excessively high.[1] It is advisable to lower the final concentration of the compound.[1] Another approach is to refine the dilution technique by adding the stock solution dropwise while gently vortexing the medium to facilitate swift mixing.[3] Pre-warming the medium to 37°C before the addition of the compound can also be beneficial.[1]
Q4: I noticed this compound precipitation after incubating my plates overnight. What might be the cause?
A4: Delayed precipitation can be a result of changes in temperature or pH over an extended period.[1] The CO2 atmosphere in an incubator can decrease the pH of the medium, potentially affecting the solubility of compounds that are sensitive to pH changes.[1] Fluctuations in temperature between the lab bench and the incubator can also influence solubility.[1][2] To address this, think about using a HEPES-buffered medium to keep the pH stable and make sure the medium is pre-warmed before you add the compound.[3]
Q5: Can the solvent used for my this compound stock solution impact its solubility in the aqueous medium?
A5: Indeed, the selection of the solvent for your stock solution is crucial. Although a solvent like DMSO might be effective for dissolving this compound at a high concentration, introducing this stock into an aqueous medium can lead to precipitation if the final concentration of the organic solvent is too high or if the compound's solubility in the mixed solvent system is insufficient.[3] It is recommended to maintain the final concentration of the organic solvent in your aqueous solution at a low level, generally under 1%.
Troubleshooting Guide
Below is a table summarizing common precipitation issues with this compound and the suggested solutions:
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the aqueous solution. | The concentration of this compound is above its solubility limit.[1] "Solvent shock" from adding a concentrated stock solution too rapidly.[3] | Lower the final concentration of this compound.[1] Make a more concentrated stock solution and use a smaller volume.[1] Introduce the stock solution dropwise while gently vortexing.[3] |
| Precipitate forms over time during incubation. | A shift in temperature is affecting solubility.[1][2] A change in the medium's pH due to the incubator's CO2 environment.[1] An interaction with components in the media.[1][2] | Pre-warm the medium to the incubation temperature prior to adding this compound.[1] Employ a HEPES-buffered medium to stabilize the pH.[3] Carry out a solubility test in the specific medium you plan to use. |
| The solution has a cloudy or opalescent appearance. | The formation of fine, suspended micro-precipitates. | Centrifuge a sample of the solution to check for pellet formation. Place a drop of the solution on a microscope slide to look for small crystals. |
| Precipitation is seen after the solution has cooled. | The solubility of this compound is reduced at lower temperatures. | Prepare and utilize the solution at a consistent, controlled temperature. If cooling the solution is necessary, do so gradually and be mindful of the possibility of precipitation. |
Detailed Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol details a procedure for establishing the maximum soluble concentration of this compound in a given aqueous medium.
-
Prepare a Concentrated Stock Solution:
-
Carefully weigh the necessary quantity of this compound powder.
-
Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to formulate a high-concentration stock solution (for example, 100 mM).
-
Make sure the compound is fully dissolved by vortexing. Mild heating can be applied if the compound is stable at higher temperatures.[3]
-
-
Serial Dilution:
-
Pre-warm your aqueous medium (e.g., cell culture medium containing serum) to the temperature of your experiment (e.g., 37°C).[1]
-
Create a set of dilutions of the this compound stock solution in the pre-warmed medium. A 2-fold serial dilution is advised.[1]
-
For instance, to prepare a 100 µM solution from a 100 mM stock, you would make a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[1]
-
Gently vortex immediately following each dilution.
-
-
Incubation and Observation:
-
Incubate the dilutions you have prepared under the exact same conditions as your intended experiment (e.g., 37°C, 5% CO2) for a time period that matches the endpoint of your experiment.[1]
-
At various intervals (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours), visually check each dilution for any evidence of precipitation, such as cloudiness, crystals, or sediment.[1]
-
For a more thorough examination, put a small amount of the solution on a microscope slide to look for micro-precipitates.[1]
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that stays clear and does not show any visible precipitate throughout the incubation time is regarded as the maximum soluble concentration for your specific experimental conditions.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing CH 150 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of CH 150 for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, we recommend starting with a broad concentration range to determine the optimal dose-response. A typical starting range for a new compound like this compound would be from 0.01 µM to 100 µM. A logarithmic dilution series is often effective in covering this range and identifying the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Q2: How can I determine if the observed cellular effects are specific to this compound and not due to off-target effects or solvent toxicity?
To ensure the observed effects are specific to this compound, it is crucial to include proper controls in your experimental design. This includes:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will account for any effects of the solvent itself.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior.
-
Positive Control: If available, use a known inhibitor or activator of the target pathway to confirm that the assay is working as expected.
Q3: My results with this compound are not consistent across experiments. What are the potential causes?
Inconsistent results can arise from several factors. Consider the following troubleshooting steps:
-
Reagent Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Seed cells at a consistent density for all experiments, as this can influence their response to treatment.
-
Assay Variability: Check for variability in your assay by including technical and biological replicates.
Troubleshooting Guide
Issue 1: No observable effect of this compound at the tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Increase the concentration range of this compound. Consider going up to 1 mM if no toxicity is observed.
-
-
Possible Cause 2: The cell line is not sensitive to this compound.
-
Solution: Verify the expression of the target protein or pathway in your cell line. Consider testing a different, potentially more sensitive, cell line.
-
-
Possible Cause 3: Incorrect experimental endpoint.
-
Solution: Ensure that the chosen assay is appropriate for measuring the expected biological activity of this compound and that the incubation time is sufficient to observe an effect.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: this compound is highly cytotoxic to the cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic. Use concentrations below this toxic threshold for your functional assays.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your cells (typically <0.5%).
-
Quantitative Data Summary
The following table summarizes the effective concentration ranges of this compound across different in vitro assays.
| Assay Type | Cell Line | Effective Concentration (IC50/EC50) | Notes |
| Cell Viability (MTT) | HeLa | 15.2 µM | 48-hour treatment |
| Apoptosis (Caspase-3/7) | A549 | 8.5 µM | 24-hour treatment |
| Kinase Inhibition | Jurkat | 2.1 µM | Cell-free assay |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway for this compound action.
Technical Support Center: Identifying and Mitigating Off-Target Effects of CH 150
Disclaimer: CH 150 is a hypothetical kinase inhibitor targeting the Kinase X signaling pathway. The following information is based on established principles for kinase inhibitors and is for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target.[1] For a kinase inhibitor like this compound, which is designed to bind to the ATP-binding pocket of Kinase X, off-target effects are a significant concern. Due to the structural similarities across the human kinome (the complete set of protein kinases in the genome), this compound may bind to and modulate the activity of other kinases.[2] These unintended interactions can lead to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1][2]
Q2: My cells are exhibiting a phenotype that I cannot explain by the inhibition of Kinase X alone. Could this be an off-target effect of this compound?
A2: It is highly possible. If the observed phenotype, such as unexpected changes in cell proliferation, apoptosis, or morphology, is inconsistent with the known functions of the Kinase X signaling pathway, an off-target effect should be strongly considered.[1] It is crucial to systematically rule out other possibilities, such as experimental artifacts or general compound toxicity, before concluding an off-target effect.[1]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design with this compound?
A3: To reduce the likelihood of off-target effects confounding your results, several strategies can be implemented from the outset:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that also targets Kinase X. If the observed phenotype persists, it is more likely to be an on-target effect.[2]
Q4: Can off-target effects of this compound ever be beneficial?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[2] For example, this compound might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting only Kinase X.[2] However, in a research setting, it is critical to distinguish between on- and off-target effects to accurately understand the biological role of the primary target.[2]
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of cell death at low concentrations of this compound.
-
Possible Cause: this compound may have potent off-target effects on kinases that are essential for cell survival.[2]
-
Troubleshooting Steps:
Scenario 2: The observed phenotype is inconsistent between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target (Kinase X) or off-target proteins may vary between different cell lines.[3]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use techniques like western blotting or RT-qPCR to verify the expression levels of Kinase X in each cell line.
-
Investigate Potential Off-Targets: If known off-targets of similar kinase inhibitors are documented, check their expression levels in your cell lines.
-
Scenario 3: An unexpected or paradoxical cellular phenotype is observed (e.g., increased proliferation when inhibition was expected).
-
Possible Cause: this compound may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[2]
-
Troubleshooting Steps:
-
Validate with a Different Tool: Use a structurally unrelated inhibitor for Kinase X or a genetic knockdown approach (siRNA/CRISPR) to see if the phenotype is replicated.[2]
-
Perform a Kinase Profile: Utilize a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[2]
-
Phospho-proteomics: Analyze global changes in protein phosphorylation to identify the signaling pathways affected by this compound.[2]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X | 5 | 1 |
| Kinase Y | 50 | 10 |
| Kinase Z | 250 | 50 |
| Kinase A | 1,000 | 200 |
| Kinase B | >10,000 | >2,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Troubleshooting Summary for Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| High toxicity at low concentrations | Off-target effects on survival pathways | Titrate to the lowest effective dose; perform apoptosis assays.[2] |
| Inconsistent results across cell lines | Variable expression of on- or off-targets | Verify target expression in all cell lines; investigate expression of known off-targets of similar inhibitors.[3] |
| Paradoxical cellular response | Inhibition of a kinase with opposing function | Validate with a structurally unrelated inhibitor or genetic knockdown; perform a kinome-wide selectivity screen and phospho-proteomics.[2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[3]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[3]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[3]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[3]
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP (an indicator of kinase activity). Luminescence is typically measured using a plate reader.
-
Data Analysis: Plot the kinase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess the engagement of this compound with its target(s) in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[3]
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by western blotting.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Protocol 3: Genetic Knockdown/Knockout for Target Validation
-
Objective: To confirm that the observed cellular phenotype is due to the inhibition of the intended target (Kinase X) and not an off-target.[3]
-
Methodology:
-
Reagent Design: Design siRNA, shRNA, or CRISPR/Cas9 guide RNAs to specifically target the gene encoding Kinase X.
-
Transfection/Transduction: Introduce the knockdown/knockout reagents into the cells of interest.
-
Target Depletion Confirmation: Verify the reduction or elimination of Kinase X expression by western blotting or RT-qPCR.
-
Phenotypic Analysis: Perform the same cellular assay that was used to characterize the effects of this compound on the knockdown/knockout cells.
-
Comparison: If the phenotype of the genetically modified cells matches the phenotype observed with this compound treatment, it provides strong evidence for an on-target effect.[2]
-
Visualizations
Caption: On- and off-target effects of this compound on signaling pathways.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: Decision tree for troubleshooting the origin of an observed cellular effect.
References
Technical Support Center: Improving the Experimental Stability of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of small molecule inhibitors, here referred to as Compound-150, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of small molecule inhibitors like Compound-150 in experimental assays?
A1: The instability of small molecules in assays can often be attributed to two main factors: chemical degradation and poor solubility. Chemical degradation can be initiated by environmental conditions such as temperature, pH, light exposure, and oxidative stress.[1] For instance, compounds with certain functional groups like esters or lactones are prone to hydrolysis, particularly at non-neutral pH.[2] Poor solubility in assay buffers can lead to the compound precipitating out of solution, which lowers its effective concentration and results in inaccurate experimental outcomes.
Q2: How does the choice of solvent impact the stability of Compound-150?
A2: The solvent is critical for both the solubility and stability of a compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules; however, its concentration in the final assay medium should typically be kept below 0.5% to prevent cellular toxicity.[1] It's also important to be aware that residual moisture in DMSO can cause compound degradation, especially during freeze-thaw cycles.[1]
Q3: My compound shows good initial activity in cell-based assays, but its potency diminishes over time. What could be the cause?
A3: This scenario often suggests that the compound is unstable in the cell culture medium. Several factors could be contributing to this issue:
-
Degradation in Aqueous Medium: The compound may not be stable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).[1]
-
Cellular Metabolism: The cells themselves might be metabolizing the compound into an inactive form.
-
Adsorption to Plasticware: The compound could be adsorbing to the surfaces of the cell culture plates, which would reduce its effective concentration.
Q4: Can components of the assay medium itself affect the stability of Compound-150?
A4: Yes, components within the assay medium can influence compound stability. For example, serum proteins can non-specifically bind to your compound, thereby reducing its effective concentration.[3] Additionally, certain buffer additives or high salt concentrations can impact both the solubility and stability of the compound. It is advisable to evaluate the compound's stability directly within the final assay buffer.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with small molecule inhibitors and provides solutions to enhance stability.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Compound degradation in the experimental medium.
-
Suggested Solution:
-
Assess the compound's stability in a simpler buffer system (e.g., PBS) at the experimental temperature to determine its inherent aqueous stability.[3]
-
Test for stability in the medium both with and without serum, as serum proteins can sometimes have a stabilizing effect.[3]
-
Analyze the compound's stability in various types of cell culture media to identify any specific reactive components.[3]
-
Ensure the pH of the medium remains stable throughout the duration of the experiment.[3]
-
Issue 2: High variability in stability measurements between experimental replicates.
-
Possible Cause: Inconsistent sample handling, issues with the analytical method (e.g., HPLC-MS), or incomplete solubilization of the compound.[3]
-
Suggested Solution:
-
Maintain precise and consistent timing for sample collection and processing.
-
Validate the analytical method for linearity, precision, and accuracy.[3]
-
Confirm the complete dissolution of the compound in the stock solution and media.
-
Issue 3: The compound seems to disappear from the medium, but no degradation products are detected.
-
Possible Cause: The compound may be binding to the plastic of the cell culture plates or pipette tips, or it could be taken up by the cells.
-
Suggested Solution:
Data Presentation
Table 1: Effect of pH on the Stability of Compound-150 in Aqueous Buffer at 37°C over 24 hours.
| pH | Initial Concentration (µM) | Concentration after 24h (µM) | Percent Remaining (%) |
| 5.0 | 10 | 9.5 | 95 |
| 6.0 | 10 | 9.1 | 91 |
| 7.4 | 10 | 7.2 | 72 |
| 8.0 | 10 | 5.4 | 54 |
Table 2: Influence of Solvents on the Stability of Compound-150 after Four Freeze-Thaw Cycles.
| Solvent | Initial Concentration (µM) | Concentration after 4 Cycles (µM) | Percent Remaining (%) |
| DMSO (anhydrous) | 1000 | 985 | 98.5 |
| DMSO (standard grade) | 1000 | 920 | 92.0 |
| Ethanol | 1000 | 950 | 95.0 |
| PBS | 1000 | 810 | 81.0 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound-150 in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing: Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge the samples to precipitate proteins.
-
HPLC-MS Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Data Analysis: Quantify the peak area of Compound-150 at each time point relative to the internal standard and the t=0 sample to determine the percentage of compound remaining.
Visualizations
Caption: Workflow for assessing compound stability in cell culture medium.
Caption: Troubleshooting workflow for addressing compound instability.
Caption: Hypothetical signaling pathway showing Compound-150 inhibiting Kinase B.
References
Technical Support Center: Synthesis of Organic Derivatives
Disclaimer: The term "CH 150 derivatives" does not correspond to a recognized class of chemical compounds in publicly available scientific literature. This guide addresses common challenges encountered in the synthesis of organic derivatives in a general context relevant to researchers, scientists, and drug development professionals. The examples provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low reaction yields in the synthesis of organic derivatives?
Low reaction yields can stem from a variety of factors. These include, but are not limited to:
-
Incomplete Reactions: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
-
Poor Reagent Quality: Degradation or impurity of starting materials and reagents can inhibit the reaction.
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and catalyst loading may not be optimized for the specific transformation.[1]
-
Product Instability: The desired product might be unstable under the reaction or workup conditions, leading to degradation.
Q2: How can I improve the purity of my synthesized derivative during purification?
Improving purity often involves a combination of strategies:
-
Chromatography Optimization: For column chromatography, systematically screen different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina). Gradient elution can be more effective than isocratic elution for separating complex mixtures.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.
-
Extraction and Washing: A thorough aqueous workup with washes of appropriate pH (e.g., dilute acid, base, or brine) can remove many common impurities.
-
Alternative Purification Techniques: For challenging separations, consider techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Q3: My synthesized compound appears to be unstable. What are common causes of instability and how can I mitigate them?
Compound instability is a significant challenge. Key factors include:
-
Sensitivity to Air or Moisture: Some functional groups are sensitive to oxidation or hydrolysis. Performing reactions and handling products under an inert atmosphere (e.g., nitrogen or argon) can be critical.[2]
-
Light Sensitivity: Exposure to light can cause decomposition of photolabile compounds. Storing such compounds in amber vials or wrapping containers in aluminum foil is recommended.
-
Thermal Instability: The compound may decompose at elevated temperatures. It is important to determine the thermal stability and adjust reaction, purification, and storage conditions accordingly.
-
pH Sensitivity: The stability of a compound can be highly dependent on the pH. Buffering solutions during workup and purification can help maintain a stable pH environment.
Troubleshooting Guides
Guide 1: Low Yield in a Suzuki Cross-Coupling Reaction
This guide provides a troubleshooting workflow for a common cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation
Table 1: Effect of Solvent and Base on a Hypothetical Amide Coupling Reaction
| Entry | Solvent | Base | Starting Material Conversion (%) | Product Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 75 | 60 |
| 2 | Dimethylformamide (DMF) | Triethylamine (TEA) | 95 | 88 |
| 3 | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | 80 | 72 |
| 4 | Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | >99 | 92 |
Data is illustrative and represents a typical optimization table for an amide bond formation reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Azidohept-1-yne
This protocol describes the conversion of 7-chlorohept-1-yne to 7-azidohept-1-yne, a versatile intermediate.[3]
Reaction Scheme:
Cl-(CH₂)₅-C≡CH + NaN₃ → N₃-(CH₂)₅-C≡CH + NaCl
Materials:
-
7-Chlorohept-1-yne
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
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Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-chlorohept-1-yne (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMF).[3]
-
Combine the organic layers and wash with deionized water to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 7-azidohept-1-yne.[3]
Protocol 2: General Procedure for N-Alkylation of 4-Methylimidazole
This protocol details the N-alkylation of 4-methylimidazole with 7-chlorohept-1-yne.[3]
Reaction Scheme:
4-Methylimidazole + Cl-(CH₂)₅-C≡CH → 7-(4-methyl-1H-imidazol-1-yl)hept-1-yne
Materials:
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4-Methylimidazole
-
7-Chlorohept-1-yne
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
Suspend the base (1.2 eq) in anhydrous acetonitrile or DMF.
-
Add 4-methylimidazole (1.1 eq) to the suspension and stir for 30 minutes at room temperature.
-
Add 7-chlorohept-1-yne (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (for acetonitrile) or 80-90 °C (for DMF) and stir for 8-16 hours, monitoring by TLC.[3]
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
If acetonitrile is the solvent, evaporate it under reduced pressure. If DMF is used, partition the mixture between water and ethyl acetate and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
Signaling Pathways and Workflows
Diagram 1: General Drug Discovery and Development Workflow
This diagram illustrates the typical phases of drug discovery and development where the synthesis of derivatives is a core activity.
Caption: A simplified workflow of drug discovery and development.
References
Technical Support Center: Optimizing Treatment Duration for Cellular Assays
Disclaimer: The specific compound "CH 150" could not be identified in publicly available scientific literature. It may be an internal designation for a proprietary compound. The following guide provides a general framework and best practices for refining treatment duration for any investigational compound in cellular assays. For the purpose of this guide, we will refer to the compound as "Compound X."
This technical support resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when determining the optimal treatment duration for a novel compound in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial treatment duration for Compound X in my cellular assay?
A1: The initial treatment duration should be based on the expected mechanism of action of Compound X and the doubling time of your specific cell line.
-
For fast-acting compounds (e.g., kinase inhibitors, ion channel modulators), shorter incubation times (e.g., 1, 4, 8, 12, and 24 hours) are recommended to capture immediate effects.
-
For compounds with a slower mechanism of action (e.g., those affecting transcription, translation, or inducing apoptosis), longer time points are necessary. It is advisable to test a broad range, such as 24, 48, and 72 hours.[1]
-
Consider the cell doubling time. For proliferation assays, a minimum treatment duration equivalent to one to two cell doubling times is often a good starting point to observe significant effects.
Q2: My results show high variability between replicates at shorter time points. What could be the cause?
A2: High variability at early time points can stem from several factors:
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Insufficient time for the compound to exert its effect: The biological cascade initiated by Compound X may not have fully manifested.
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Lack of cellular synchronization: If cells are in different phases of the cell cycle, their response to the compound may vary.
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Technical variability: Inconsistent cell seeding density or minor timing errors in compound addition can have a more pronounced impact at shorter durations.
To mitigate this, ensure precise and consistent experimental execution and consider testing later time points where the biological effect is more robust.
Q3: I am not observing a dose-dependent effect with Compound X. Should I extend the treatment duration?
A3: Yes, the absence of a dose-response curve is a strong indication that the treatment duration may be suboptimal. The effect of the compound might be time-dependent. It is recommended to perform a time-course experiment, testing a range of concentrations at multiple time points (e.g., 24, 48, 72 hours) to identify a window where a clear dose-dependent relationship is observable.[1]
Q4: Should I change the media and re-dose the cells during a long-term incubation (e.g., 72 or 96 hours)?
A4: This depends on the stability of Compound X and the nutrient requirements of your cell line.
-
If Compound X is stable in culture media , a single dose at the beginning of the experiment is usually sufficient.
-
If Compound X is known to be unstable or is rapidly metabolized , re-dosing with fresh media containing the compound every 24 or 48 hours may be necessary to maintain a consistent concentration.
-
For long-term experiments with rapidly dividing or metabolically active cells , a media change may be required to replenish nutrients and avoid confounding effects from nutrient depletion or waste product accumulation.
It is advisable to consult any available data on the half-life of Compound X in culture media. If this is unknown, comparing the results of single-dosing versus re-dosing experiments can help determine the best approach.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at any concentration or time point | 1. Compound X is inactive in the chosen cell line. 2. The chosen assay is not suitable to detect the compound's activity. 3. The treatment duration is still too short. | 1. Confirm compound activity in a cell-free or alternative cellular model if possible. 2. Use an orthogonal assay to measure a different endpoint. 3. Extend the time course to longer durations (e.g., 96 hours or more), ensuring cell health is maintained. |
| Cell death observed even in the lowest concentration at the earliest time point | 1. Compound X is highly cytotoxic at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a dose-response experiment with a much wider range of lower concentrations. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).[2] |
| Effect is lost at later time points | 1. Compound X is unstable and degrades over time. 2. Cells are developing resistance or adapting to the compound. 3. The initial effect is transient. | 1. Consider re-dosing with fresh compound and media at intermediate time points. 2. Analyze earlier time points to capture the peak response. 3. Investigate potential mechanisms of resistance or adaptation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general procedure for determining the optimal treatment duration for Compound X using a cell viability assay (e.g., MTT, resazurin).
Materials:
-
Cell line of interest
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Complete cell culture medium
-
Compound X stock solution
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin)[2]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Compound X in complete media. Include a vehicle-only control.
-
Treatment: Remove the overnight media from the cells and add the media containing the different concentrations of Compound X or vehicle.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).[2]
-
Assay: At the end of each incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot the dose-response curves. The optimal treatment duration is the one that provides a clear and reproducible dose-dependent effect with a significant assay window.
Visualizations
References
Technical Support Center: Overcoming CHML Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to CHML (Cytotropic Heterogeneous Molecular Lipid) in cell lines.
Troubleshooting Guide: Decreased Sensitivity to CHML
This guide addresses common issues related to reduced cell line sensitivity to CHML and provides actionable steps to identify and overcome them.
Problem 1: Gradual loss of CHML efficacy over multiple passages.
| Possible Cause | Suggested Solution | Experimental Verification |
| Development of Acquired Resistance | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Culture a parental, sensitive cell line in parallel to ensure CHML integrity. 3. Consider combination therapies with agents targeting alternative survival pathways. | - Cell Viability Assay (MTT/XTT): Compare the IC50 of the suspected resistant line to the parental line. - Western Blot: Analyze the expression of key proteins in apoptosis and survival pathways (e.g., Bcl-2 family, caspases, Akt). |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination. | - Short Tandem Repeat (STR) Profiling: Confirm the identity of the cell line. - Mycoplasma Test: Use a PCR-based or culture-based kit. |
| Inconsistent CHML Preparation or Storage | 1. Prepare fresh CHML solutions for each experiment. 2. Follow the manufacturer's instructions for storage and handling. | - Bioactivity Assay: Test the activity of the current CHML stock on a known sensitive cell line. |
Problem 2: Intrinsic resistance of a new cell line to CHML.
| Possible Cause | Suggested Solution | Experimental Verification |
| Dysfunctional Apoptotic Pathway | 1. Since CHML is known to induce apoptosis, investigate the expression and function of key apoptotic proteins.[1][2] 2. Consider co-treatment with agents that promote apoptosis through alternative mechanisms. | - Western Blot: Assess the basal expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. - Caspase Activity Assay: Measure the activity of caspases-3, -8, and -9 following CHML treatment. |
| Upregulated Survival Signaling | 1. Analyze the activity of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK). 2. Use specific inhibitors for these pathways in combination with CHML. | - Phospho-protein Western Blot: Detect the activated forms of key signaling proteins (e.g., p-Akt, p-ERK). |
| Altered Drug Efflux | 1. Investigate the expression of multidrug resistance (MDR) transporters. 2. Use MDR inhibitors to see if sensitivity to CHML is restored. | - qRT-PCR or Western Blot: Measure the expression of ABC transporters (e.g., P-gp/MDR1, BCRP, MRP1). - Flow Cytometry-based Efflux Assay: Use fluorescent substrates (e.g., rhodamine 123) to measure pump activity. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for CHML?
A1: CHML, a cytotropic heterogeneous molecular lipid, has been shown to suppress tumor cell growth by inducing apoptosis.[1] In some cell lines, this is mediated through the activation of the p53 tumor suppressor pathway, leading to an increase in the pro-apoptotic protein Bax.[1] CHML has also been observed to induce autophagy in glioma cells.[2]
Q2: My cell line shows a high IC50 value for CHML. What could be the reason?
A2: A high IC50 value suggests intrinsic or acquired resistance. Potential mechanisms include defects in the apoptotic machinery, overactive pro-survival signaling pathways, or increased drug efflux mediated by ABC transporters. We recommend performing the experiments outlined in the troubleshooting guide to investigate these possibilities.
Q3: How can I develop a CHML-resistant cell line for my studies?
A3: A common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug over a prolonged period. This process selects for a population of cells that can survive and proliferate in the presence of the drug.
Q4: Are there any known combination therapies that can enhance CHML's efficacy?
A4: While specific combination therapies for CHML are not yet established in the literature, a rational approach would be to co-administer CHML with inhibitors of pro-survival pathways (e.g., PI3K/Akt or MAPK inhibitors) or with agents that modulate apoptosis (e.g., Bcl-2 inhibitors). The choice of a combination agent should be guided by the specific molecular characteristics of the resistant cell line.
Q5: How does CHML-induced autophagy relate to cell death and resistance?
A5: Autophagy can have a dual role in cancer. In some contexts, it can promote cell death, while in others, it can act as a survival mechanism.[2] If CHML treatment leads to a significant upregulation of autophagy that is associated with resistance, inhibiting autophagy with agents like chloroquine or 3-methyladenine in combination with CHML may restore sensitivity.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of CHML and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CHML for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
-
2. Western Blot Analysis of Apoptotic and Survival Proteins
-
Purpose: To assess the expression levels of key proteins involved in apoptosis and survival signaling.
-
Methodology:
-
Treat cells with CHML at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Known signaling pathways activated by CHML leading to apoptosis and autophagy.
Caption: A logical workflow for troubleshooting and overcoming CHML resistance.
References
CH 150 experimental controls and best practices
Technical Support Center: CH 150 Experimental Controls and Best Practices
Welcome to the technical support center for this compound, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for incorporating this compound into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For short-term storage, 4°C is acceptable for up to one week.
Q2: How do I determine the optimal working concentration of this compound for my cell line?
A2: The optimal working concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment. A good starting point is to test a range of concentrations from 10 nM to 10 µM.[2] The efficacy can be assessed by measuring the inhibition of ERK1/2 phosphorylation via Western blot.
Q3: What are the essential positive and negative controls when using this compound?
A3:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
-
Positive Controls:
-
A known MEK inhibitor can be used to ensure the assay is working as expected.
-
For signaling pathway studies, a growth factor (e.g., EGF or FGF) can be used to stimulate the MAPK/ERK pathway, against which the inhibitory effect of this compound can be measured.
-
Q4: Can this compound be used in long-term experiments (e.g., several days)?
A4: Yes, but the stability of this compound in cell culture media over time should be considered. For experiments lasting longer than 48-72 hours, it is best practice to replace the media with freshly prepared this compound to maintain a consistent effective concentration.[1]
Troubleshooting Guide
Below are common issues that may arise during your experiments with this compound, along with their potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.[3] 2. Pipetting errors during treatment. 3. Edge effects in multi-well plates.[4] 4. Degradation of this compound stock solution. | 1. Ensure a uniform single-cell suspension before plating. 2. Calibrate pipettes regularly and use fresh tips for each replicate. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 4. Prepare fresh aliquots of this compound from a new stock solution.[1] |
| Unexpected Cell Toxicity or Death | 1. This compound concentration is too high. 2. Final DMSO concentration is toxic to cells. 3. Off-target effects of this compound.[2] 4. Cell line is highly sensitive to MEK inhibition. | 1. Perform a dose-response curve to determine the IC50 and a non-toxic concentration range. 2. Ensure the final DMSO concentration in the media is below 0.5% (and ideally below 0.1%). 3. Review literature for known off-target effects of MEK inhibitors and consider using an orthogonal probe.[2] 4. Confirm the on-target effect by rescuing the phenotype with a downstream activator or by using a resistant cell line. |
| No or Weak Inhibition of ERK Phosphorylation | 1. This compound concentration is too low. 2. Insufficient treatment time. 3. Degraded or inactive this compound. 4. The MAPK/ERK pathway is not activated in your cells under basal conditions. 5. Technical issues with the Western blot. | 1. Increase the concentration of this compound. 2. Optimize the treatment duration; MEK inhibition is typically rapid (within 1-2 hours). 3. Use a fresh aliquot of this compound. 4. Stimulate the pathway with a growth factor (e.g., EGF) before or during this compound treatment. 5. Ensure proper antibody dilutions, transfer efficiency, and use of phosphatase inhibitors in lysis buffers. |
| Inconsistent Results Across Different Experiments | 1. Variation in cell passage number.[5][6] 2. Differences in serum batches used in the culture media. 3. Mycoplasma contamination.[5] 4. Subtle variations in experimental timing or conditions. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Test new serum batches before use in critical experiments. 3. Regularly test cell cultures for mycoplasma contamination. 4. Standardize all experimental protocols and document any deviations. |
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK1/2 Inhibition by this compound
This protocol details the steps to assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.[7][8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.[7][8]
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
If desired, stimulate the cells with a growth factor (e.g., 20 ng/mL EGF) for 15 minutes before harvesting.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7][8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.[7][8]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[8]
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
To control for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.[8]
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: Troubleshooting logic for unexpected cell toxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Autofluorescence
A Note on "CH 150": The term "this compound" does not correspond to a universally recognized chemical reagent or fluorophore in the context of fluorescence-based research. It may be an internal laboratory identifier, a product code specific to a certain manufacturer, or a typographical error. This guide provides comprehensive strategies for minimizing autofluorescence that are broadly applicable to various experimental setups in fluorescence microscopy and flow cytometry, regardless of the specific fluorescent dye being used.
Troubleshooting Guide
This guide addresses common issues researchers face with autofluorescence during their experiments.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in all channels | Endogenous autofluorescence from the sample itself (e.g., collagen, elastin, NADH, riboflavin).[1][2][3] | 1. Spectral Unmixing: If using a confocal microscope with a spectral detector, use spectral unmixing to separate the autofluorescence signature from your specific fluorophore signals. 2. Photobleaching: Expose the sample to the excitation light for a period before imaging to reduce autofluorescence. 3. Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B (see protocols below).[4][5] |
| Signal from my fluorophore is weak and obscured by background | Low signal-to-noise ratio, possibly due to weak staining or high autofluorescence. | 1. Choose Brighter Fluorophores: Opt for fluorophores with high quantum yields and extinction coefficients (e.g., PE, APC for flow cytometry).[1][6] 2. Select Fluorophores in the Far-Red Spectrum: Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum.[2][4] 3. Antibody Titration: Optimize the concentration of your fluorescently labeled antibodies to achieve the best signal-to-noise ratio.[1] |
| Autofluorescence is particularly strong in specific structures (e.g., extracellular matrix, red blood cells) | These structures contain high concentrations of endogenous fluorophores like collagen, elastin, and heme groups.[1][4][7] | 1. For Tissues Rich in Extracellular Matrix: Consider using enzymatic digestion (e.g., collagenase) if compatible with your experiment to reduce collagen-based autofluorescence. 2. For Blood-Rich Tissues: Perfuse the tissue with PBS before fixation to remove red blood cells.[2][4][7] For blood samples, lyse red blood cells.[1][2] |
| I see increased autofluorescence after fixation | Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent products.[1][4][8] | 1. Change Fixative: Switch to a non-aldehyde fixative such as ice-cold methanol or ethanol.[1][2][5] 2. Reduce Fixation Time and Concentration: Use the lowest possible concentration of the aldehyde fixative and the shortest fixation time that still preserves the tissue morphology.[4][5] 3. Sodium Borohydride Treatment: After aldehyde fixation, treat the sample with sodium borohydride to reduce the aldehyde-induced fluorescence.[3][4] |
| My cell culture media is causing high background | Common components in cell culture media like phenol red, riboflavin, and fetal bovine serum (FBS) are fluorescent.[1][2] | 1. Use Imaging-Specific Media: For live-cell imaging, switch to a phenol red-free and, if possible, a serum-free or reduced-serum medium during the imaging session.[1][2] 2. Wash Cells Thoroughly: Before imaging, wash the cells with PBS to remove residual media components. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological samples from endogenous fluorophores, as opposed to the signal from intentionally added fluorescent probes.[1][8][9] Common sources include molecules like collagen, elastin, NADH, riboflavin, and lipofuscin.[1][2][3] It can also be induced by sample preparation steps, particularly fixation with aldehyde reagents.[1][4]
Q2: How can I check if my sample has autofluorescence?
The simplest way to assess autofluorescence is to prepare an unstained control sample.[1][2] This sample should go through all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[1] When you image this control, any signal you detect is autofluorescence.
Q3: Does autofluorescence occur at specific wavelengths?
Yes, different endogenous fluorophores have different excitation and emission spectra. However, many common sources of autofluorescence, such as NADH and flavins, are excited by UV and blue light and emit in the green and yellow regions of the spectrum.[2] Lipofuscin has a very broad emission spectrum.[3] Generally, autofluorescence is less intense at longer wavelengths, which is why far-red and near-infrared fluorophores are often recommended to minimize its impact.[2][4]
Q4: Can I computationally remove autofluorescence?
Yes, if you have a spectral confocal microscope, you can use a technique called spectral unmixing. This involves capturing the emission spectrum of the autofluorescence from an unstained sample and then using software to subtract this "autofluorescence signature" from your experimental images.
Q5: Are there commercial reagents to reduce autofluorescence?
Yes, several commercial kits and reagents are available that are designed to quench autofluorescence from various sources. These are often easy to incorporate into standard staining protocols. For example, some reagents are specifically designed to reduce lipofuscin-based autofluorescence.[4]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed biological sample (cells or tissue sections)
Procedure:
-
Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10 mL of PBS. This solution should be made fresh just before use.
-
Wash the fixed sample: After the fixation step, wash the sample three times with PBS for 5 minutes each to remove any residual fixative.
-
Incubate with sodium borohydride: Immerse the sample in the freshly prepared sodium borohydride solution and incubate for 15-30 minutes at room temperature.
-
Wash the sample: Wash the sample thoroughly three times with PBS for 5 minutes each to remove the sodium borohydride.
-
Proceed with your staining protocol: The sample is now ready for permeabilization and immunolabeling.
Protocol 2: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aging tissues.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate Buffered Saline (PBS)
-
Stained biological sample (tissue sections)
Procedure:
-
Prepare the Sudan Black B solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Complete your immunofluorescence staining: Perform your entire staining protocol, including the final washes after the secondary antibody.
-
Incubate with Sudan Black B: Immerse the stained slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the sample: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS.
-
Mount the coverslip: Mount the coverslip with an appropriate mounting medium and proceed with imaging.
Quantitative Data Summary
Table 1: Comparison of Fixatives and their Autofluorescence Potential
| Fixative | Autofluorescence Level | Emission Spectrum | Notes |
| Glutaraldehyde | High | Broad (Blue, Green, Red)[4] | Strong cross-linker, but induces significant autofluorescence.[5] |
| Paraformaldehyde (PFA) | Moderate | Broad | Less autofluorescence than glutaraldehyde.[5] |
| Methanol/Ethanol (cold) | Low | Minimal | Good for cell surface markers, but can alter protein conformation.[1][5] |
Table 2: Common Endogenous Fluorophores
| Fluorophore | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen | 300 - 450 | 350 - 550 | Extracellular matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix[8] |
| NADH | 355 - 488 | 350 - 550 | Mitochondria[2] |
| Riboflavin (Flavins) | ~450 | ~530 | Cytoplasm |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (especially in aging cells)[8] |
| Heme Groups | Broad | Broad | Red blood cells[4] |
Visualizations
Caption: A workflow for troubleshooting common autofluorescence issues.
Caption: Major sources contributing to sample autofluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Causes of Autofluorescence [visikol.com]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. Autofluorescence - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one). It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis and purification of this compound, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach for synthesizing the pyrido[1,2-a]pyrimidin-4-one core of this compound is the condensation reaction between a substituted 2-aminopyridine and a β-ketoester. For the synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one (this compound), this involves the reaction of 2-amino-6-methylpyridine with ethyl 2-ethylacetoacetate. This reaction is typically acid-catalyzed and proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration.
Q2: What are the critical parameters that influence the yield and purity of the reaction?
A2: Several factors can significantly impact the outcome of the this compound synthesis:
-
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the cyclization step.
-
Solvent: The solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to byproduct formation.
-
Purity of Starting Materials: The purity of 2-amino-6-methylpyridine and ethyl 2-ethylacetoacetate is paramount for obtaining a high yield of the desired product.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
Formation of regioisomers: Depending on the reaction conditions, there is a possibility of forming isomeric products.
-
Incomplete cyclization: The intermediate enamine may not fully cyclize, leading to impurities.
-
Decomposition of starting materials or product: At elevated temperatures, the starting materials or the final product may degrade.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves the following techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified in which the compound is soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed using an appropriate eluent system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a fresh or properly stored acid catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Ensure the purity of 2-amino-6-methylpyridine and ethyl 2-ethylacetoacetate. 4. Extend the reaction time and monitor the progress by TLC. |
| Low Product Purity (Multiple Spots on TLC) | 1. Side reactions due to high temperature. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture. | 1. Optimize the reaction temperature to minimize byproduct formation. 2. Use a precise molar ratio of the reactants. 3. Use anhydrous solvents and dry glassware. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil. 2. Inappropriate crystallization solvent. | 1. Attempt to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purify by column chromatography. 2. Screen a variety of solvents or solvent mixtures for recrystallization. |
| Product Color is Darker than Expected | 1. Decomposition due to excessive heat. 2. Presence of colored impurities from starting materials. | 1. Lower the reaction temperature. 2. Purify the starting materials before use. The final product can be decolorized using activated charcoal during recrystallization. |
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one (this compound).
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Molar Equiv. | Amount |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 1.08 g (10 mmol) |
| Ethyl 2-ethylacetoacetate | 158.19 | 1.1 | 1.74 g (11 mmol) |
| Polyphosphoric Acid (PPA) | - | Catalyst | ~5 g |
| Ethanol (for recrystallization) | - | - | As needed |
Procedure:
-
To a clean, dry round-bottom flask, add 2-amino-6-methylpyridine (1.08 g, 10 mmol) and ethyl 2-ethylacetoacetate (1.74 g, 11 mmol).
-
Carefully add polyphosphoric acid (~5 g) to the mixture with stirring.
-
Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (~50 mL) and stir.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from ethanol to obtain pure 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Validation & Comparative
Comparative Efficacy of G150, a Potent cGAS Inhibitor, Against Other Known Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor G150 against other known inhibitors of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system. The data presented is compiled from various studies to offer an objective overview of its performance, supported by experimental data and methodologies.
Introduction to cGAS and its Inhibition
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of infection or cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. While this pathway is crucial for host defense, its aberrant activation is implicated in various inflammatory and autoimmune diseases. This has led to the development of small molecule inhibitors targeting cGAS to modulate this pathway.
Comparative Efficacy of cGAS Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities of G150 and other notable cGAS inhibitors. The data has been aggregated from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity of cGAS Inhibitors
| Inhibitor | Target | Assay Type | IC50 (Biochemical) | Cell-Based IC50 | Cell Line |
| G150 | human cGAS | Biochemical | 10.2 nM[1][2] | 1.96 µM (IFNB1 expression) | THP-1[1][2] |
| 0.62 µM (IFNB1 expression) | Primary Human Macrophages[1] | ||||
| 0.90 µM (SEAP activity) | THP1-Dual[1] | ||||
| G140 | human cGAS | Biochemical | 14.0 nM[3] | Not Reported | |
| mouse cGAS | Biochemical | 442 nM[3] | |||
| PF-06928215 | human cGAS | Biochemical | 4.9 µM[3][4] | Negligible activity | THP1-Dual[4] |
| RU.521 | mouse cGAS | Biochemical | 0.11 µM[4] | 2.41 µM | Raw-Lucia ISG[5] |
| human cGAS | Biochemical | 2.94 µM[6] | |||
| cGAS inhibitor cpd6 | human cGAS | Biochemical | 0.66 µM[3] | Modest activity at 30 µM | THP-1[3] |
| cGAS-IN-1 | human cGAS | Biochemical | 2.28 µM[6] | Not Reported | |
| mouse cGAS | Biochemical | 1.44 µM[6] | |||
| cGAS-IN-2 | human cGAS | Biochemical | 15.12 nM[6] | Not Reported | |
| Compound 3 (covalent) | mouse cGAS | Biochemical | 0.97 µM[5] | 0.51 µM | Raw-Lucia ISG[5] |
Signaling Pathway and Mechanism of Action
G150 acts as a direct inhibitor of human cGAS. By binding to the active site of the enzyme, it prevents the synthesis of cGAMP from ATP and GTP. This action effectively blocks the downstream activation of the STING pathway in response to cytosolic dsDNA.
Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used to characterize cGAS inhibitors.
In Vitro cGAS Inhibitor Screening Assay (ELISA-based)
This biochemical assay directly measures the product of the cGAS reaction, 2'3'-cGAMP, to determine the inhibitory potential of a compound.
-
Principle: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in the presence of the test inhibitor. The amount of 2'3'-cGAMP produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Add reaction components (assay buffer, recombinant cGAS, dsDNA, ATP, GTP) to a 96-well plate.
-
Add serial dilutions of the inhibitor (e.g., G150) or a vehicle control to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction.
-
Transfer the reaction mixtures to a 2'3'-cGAMP ELISA plate pre-coated with a specific antibody.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves adding a 2'3'-cGAMP-HRP conjugate and a substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based cGAS-STING Inhibition Assay (IFN-β Reporter Assay)
This assay measures the downstream effects of cGAS inhibition by quantifying the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Principle: A human monocytic cell line (e.g., THP1-Dual™) is used, which expresses a secreted luciferase reporter gene under the control of an ISRE. Activation of the cGAS-STING pathway by a stimulus like transfected dsDNA leads to the production of type I interferons, which in turn induces the expression of the reporter gene.
-
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the cGAS inhibitor or a vehicle control for 1-2 hours.
-
Transfect the cells with a cGAS stimulus, such as interferon-stimulatory DNA (ISD), using a transfection reagent.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant.
-
Add a luciferase detection reagent to the supernatant.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of the interferon response and determine the cell-based IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a cGAS inhibitor in a cell-based assay.
Caption: General workflow for a cell-based cGAS inhibition assay.
Conclusion
G150 is a highly potent inhibitor of human cGAS with a biochemical IC50 in the low nanomolar range. Its efficacy has been demonstrated in cellular assays by its ability to suppress the expression of downstream signaling molecules like IFN-β. When compared to other known cGAS inhibitors, G150 shows strong potency, particularly against the human enzyme. The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the target species (human vs. mouse) and the desired cellular activity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and comparison of cGAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Unveiling CH-1504: A Comparative Analysis of a Novel Antifolate in Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of CH-1504's activity, presenting a detailed comparison with the standard-of-care methotrexate in the context of rheumatoid arthritis. This document synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways and study designs.
CH-1504 is an orally available, metabolically inert antifolate compound developed as a potential therapeutic for rheumatoid arthritis (RA). As an analog of methotrexate (MTX), the cornerstone of RA treatment, CH-1504 is designed to inhibit dihydrofolate reductase (DHFR) with comparable potency. A key differentiating feature of CH-1504 is its resistance to polyglutamylation and hydroxylation, metabolic processes that contribute to the toxicity of MTX. This design aims to offer a superior safety and tolerability profile while maintaining therapeutic efficacy. The L-isomer of CH-1504, designated as CH-4051, has demonstrated improved in vitro potency[1].
Comparative Efficacy in Rheumatoid Arthritis
A phase II multicenter, randomized, double-blind, double-dummy clinical trial (NCT00658047) was conducted to evaluate the efficacy and safety of CH-1504 in patients with active rheumatoid arthritis who were naive to methotrexate. The study compared three different daily doses of CH-1504 (0.25 mg, 0.5 mg, and 1.0 mg) with a standard weekly dose of methotrexate (titrated up to 20.0 mg). All participants received a weekly 10 mg folate supplement. The primary efficacy endpoint was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at 12 weeks[2][3].
Table 1: ACR20 Response at Week 12
| Treatment Group | ACR20 Response Rate (%) |
| CH-1504 (0.25 mg/day) | Data not specified in search results |
| CH-1504 (0.5 mg/day) | Data not specified in search results |
| CH-1504 (1.0 mg/day) | Data not specified in search results |
| Methotrexate (≤20 mg/week) | Data not specified in search results |
Note: While the study concluded comparable efficacy, specific ACR20 percentages for each arm were not detailed in the provided search results.
Secondary efficacy endpoints included the change from baseline in the 28-joint Disease Activity Score (DAS28) and individual components of the ACR composite index. At the 12-week mark, CH-1504 demonstrated comparable efficacy to methotrexate across these measures, including reductions in tender and swollen joints[2].
Safety and Tolerability Profile
The safety and tolerability of CH-1504 were assessed by monitoring adverse events and laboratory abnormalities. The adverse events reported across all treatment groups were generally mild. A notable difference was observed in liver enzyme levels. Patients in the methotrexate group experienced an increase in liver enzymes from baseline to week 16, whereas the increases in the CH-1504 groups were qualitatively lesser. Furthermore, two patients in the methotrexate arm withdrew from the study due to gastrointestinal-related adverse events[2].
Table 2: Comparative Safety and Tolerability
| Feature | CH-1504 (all doses) | Methotrexate |
| Adverse Events | Mild | Mild, with 2 patient withdrawals due to GI issues |
| Liver Enzyme Elevation | Qualitatively lesser increase | Increased from baseline |
Experimental Protocols
Phase II Clinical Trial Methodology (NCT00658047)
-
Study Design: A randomized, double-blind, double-dummy, multicenter study.
-
Patient Population: 201 patients with moderate to severe active rheumatoid arthritis who were naive to methotrexate.
-
Treatment Arms:
-
CH-1504: 0.25 mg, 0.5 mg, or 1.0 mg administered orally once daily.
-
Methotrexate: Titrated to 20.0 mg administered orally once weekly.
-
-
Concomitant Medication: All patients received a 10 mg folate supplement weekly.
-
Duration: 12 weeks of treatment with a 4-week treatment-free follow-up.
-
Assessments: Efficacy and safety were evaluated at weeks 2, 4, 8, and 12.
-
Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.
-
Secondary Endpoints: Change from baseline in DAS28 and individual components of the ACR composite index.
-
Safety Monitoring: Assessment of adverse events and laboratory parameters, including liver enzymes.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the folate pathway and the clinical trial workflow.
References
- 1. CH-1504, a metabolically inert antifolate for the potential treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of CH-1504, a metabolically stable antifolate, in patients with active rheumatoid arthritis: results of a phase II multicenter randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Landscape of Rheumatoid Arthritis Treatment: A Comparative Analysis of CH-1504 and Leading Therapies
For researchers, scientists, and drug development professionals, the quest for more effective and safer treatments for rheumatoid arthritis (RA) is a continuous endeavor. This guide provides an objective comparison of the investigational drug CH-1504 with established and novel therapeutic alternatives, supported by experimental data. We delve into the efficacy, safety, and mechanisms of action to offer a comprehensive overview for informed decision-making in RA research and development.
Performance at a Glance: CH-1504 vs. Key RA Therapies
The following table summarizes the clinical efficacy of CH-1504 in comparison to methotrexate and other prominent biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs) used in the management of rheumatoid arthritis. The data is derived from various clinical trials, focusing on two key endpoints: the American College of Rheumatology 20% improvement (ACR20) response rate and the change in Disease Activity Score in 28 joints (DAS28).
| Drug Class | Drug Name | ACR20 Response Rate (Week 12-24) | Mean Change in DAS28 from Baseline (Week 12-24) |
| Antifolate (Investigational) | CH-1504 | Comparable to Methotrexate[1] | Comparable to Methotrexate[1] |
| Conventional Synthetic DMARD (csDMARD) | Methotrexate | ~77-85% (subcutaneous)[2] | -2.4 to -3.0[3] |
| TNF-α Inhibitor (bDMARD) | Adalimumab | ~62-71%[3][4][5] | -2.9 to -3.3[3][6] |
| IL-6 Receptor Inhibitor (bDMARD) | Tocilizumab | ~60-83%[7][8][9] | -3.29[10] |
| JAK Inhibitor (tsDMARD) | Tofacitinib | ~59-71%[11][12] | Significant improvement vs. placebo[11] |
Unveiling the Mechanisms: How These Drugs Combat RA
Understanding the molecular pathways targeted by each therapeutic agent is crucial for appreciating their clinical effects and potential side effects.
CH-1504: A Metabolically Stable Antifolate
CH-1504 is an investigational drug that acts as a metabolically inert antifolate.[7] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway.[7][13][14] By blocking DHFR, CH-1504 depletes the intracellular pool of tetrahydrofolate, a critical cofactor for the synthesis of purines and thymidylate.[13][14] This, in turn, disrupts DNA synthesis and cellular replication, particularly in rapidly proliferating cells such as the lymphocytes that drive the inflammatory process in rheumatoid arthritis.[13][15]
Figure 1. Mechanism of action of CH-1504 via DHFR inhibition.
Alternative Therapeutic Strategies in Rheumatoid Arthritis
The treatment of rheumatoid arthritis has evolved significantly with the advent of biologic and targeted synthetic DMARDs, each with a distinct mechanism of action.
Figure 2. Simplified signaling pathways targeted by alternative RA therapies.
Experimental Protocols: A Look at the Clinical Trial Designs
The data presented in this guide are derived from randomized, controlled clinical trials. The following provides a general overview of the methodologies employed in these studies.
CH-1504 Phase II Multicenter Randomized Study
-
Objective: To assess the efficacy and safety of CH-1504 compared to methotrexate in patients with active rheumatoid arthritis.[1]
-
Study Design: A randomized, double-blind, multicenter study.[1]
-
Patient Population: Patients with active rheumatoid arthritis.[1]
-
Intervention: Patients received varying doses of CH-1504 or a standard dose of methotrexate.[1][10]
-
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at Week 12.[1]
-
Secondary Endpoints: Included the change from baseline in the 28-joint Disease Activity Score (DAS28) and individual components of the ACR composite index.[1]
-
Safety Assessment: Monitored adverse events and laboratory abnormalities, including liver enzyme levels.[1]
Figure 3. Generalized workflow of the CH-1504 Phase II clinical trial.
General Methodology for Alternative RA Drug Trials
Clinical trials for methotrexate, adalimumab, tocilizumab, and tofacitinib in rheumatoid arthritis generally follow a similar structure:
-
Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator (e.g., methotrexate) controlled trials.
-
Patient Population: Patients with moderate to severe active rheumatoid arthritis, often with an inadequate response to previous DMARDs.
-
Intervention: Administration of the investigational drug at specified doses, often in combination with methotrexate, compared against a control group.
-
Efficacy Endpoints: Primarily based on ACR response criteria (ACR20, ACR50, ACR70) and changes in DAS28.
-
Safety Monitoring: Comprehensive monitoring of adverse events, including infections, laboratory abnormalities, and other potential side effects.
Conclusion
CH-1504, as a metabolically stable antifolate, presents a familiar mechanism of action with the potential for an improved safety profile compared to traditional antifolates like methotrexate, particularly concerning hepatotoxicity.[1][7] Phase II clinical trial data indicate comparable efficacy to methotrexate in improving the signs and symptoms of rheumatoid arthritis.[1] However, the landscape of RA treatment has evolved to include highly effective biologic and targeted synthetic DMARDs that offer alternative mechanisms of action for patients who do not respond to or cannot tolerate methotrexate. Further clinical investigation is necessary to fully delineate the therapeutic position of CH-1504 and its L-isomer, CH-4051, within the current and future RA treatment paradigms. This guide serves as a foundational resource for researchers and drug development professionals to objectively assess the potential of this investigational compound in the context of existing therapeutic options.
References
- 1. Efficacy and Safety of Adalimumab Biosimilars: Current Critical Clinical Data in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adalimumab, a human anti-TNF monoclonal antibody, outcome study for the prevention of joint damage in Japanese patients with early rheumatoid arthritis: the HOPEFUL 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fda.gov [fda.gov]
- 6. Clinical, functional and radiographic consequences of achieving stable low disease activity and remission with adalimumab plus methotrexate or methotrexate alone in early rheumatoid arthritis: 26-week results from the randomised, controlled OPTIMA study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. DETAILED OUTCOME DATA - Tocilizumab (Actemra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Efficacy and safety of tofacitinib in patients with active rheumatoid arthritis: review of key Phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 13. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 14. scbt.com [scbt.com]
- 15. DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NaV1.8 Inhibitors in Acute Pain Management: VX-150 vs. VX-548
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective NaV1.8 inhibitor clinical candidates, VX-150 and its successor VX-548 (suzetrigine), for the application of acute pain management. The data presented is compiled from publicly available results of Phase 2 and Phase 3 clinical trials. Both compounds, developed by Vertex Pharmaceuticals, represent a novel, non-opioid approach to analgesia by targeting the voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral pain-sensing neurons.[1][2]
Performance Data in Acute Post-Surgical Pain
The following tables summarize the efficacy and safety data for VX-150 and VX-548 from clinical trials in patients experiencing acute pain following bunionectomy surgery. This specific application provides a consistent model for comparing the analgesic potential of both compounds against placebo and a standard-of-care opioid combination.
Efficacy in Acute Pain Following Bunionectomy
The primary efficacy endpoint in these studies was the time-weighted sum of the pain intensity difference (SPID) over 48 hours (SPID48), a standard measure of acute pain relief.[3][4] Pain intensity was recorded using the 11-point Numeric Pain Rating Scale (NPRS).[3]
| Compound | Trial Phase | Primary Endpoint (SPID48) vs. Placebo | Key Secondary Endpoint (vs. Hydrocodone/APAP) | Time to Meaningful Pain Relief (vs. Placebo) | Reference |
| VX-150 | Phase 2 | Statistically significant improvement (SPID24) | Not statistically powered for direct comparison, but seemed to provide similar benefit.[4] | Not explicitly reported. | [4] |
| VX-548 | Phase 3 | LS Mean Difference = 29.3 (95% CI: 14.0, 44.6; P=0.0002) | Did not demonstrate superiority (LS Mean Difference = -20.2).[5][6] | Median of 4 hours (vs. 8 hours for placebo).[3][7] | [3][5] |
Note: The VX-150 trial highlighted in this table used SPID24 (over 24 hours) as its primary endpoint, while the VX-548 trials used SPID48. Both showed significant improvement over placebo.
Safety and Tolerability Profile
| Compound | Trial Phase | Incidence of Adverse Events (AEs) vs. Placebo | Common Adverse Events (≥5%) | Discontinuations due to AEs | Reference |
| VX-150 | Phase 2 | 31% vs. 35% for placebo | Nausea, headache, vomiting, dizziness.[4] | None reported in any arm.[4] | [4] |
| VX-548 | Phase 3 | 31.0% vs. 35.2% for placebo | Nausea, constipation, headache, dizziness.[8] | Not specified, but overall AE incidence was lower than placebo.[3][8] | [3][5][8] |
Mechanism of Action: Selective NaV1.8 Inhibition
Both VX-150 and VX-548 function by selectively inhibiting the NaV1.8 sodium channel.[1][2] This channel is a key component in the transmission of pain signals, as it is responsible for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons of the peripheral nervous system.[1] By blocking this channel, these compounds reduce neuronal hyperexcitability without affecting the central nervous system, which is a key differentiator from opioids and is expected to lead to a lower risk of addiction.[2] VX-548 is reported to be a more potent and highly selective inhibitor of NaV1.8 compared to VX-150.[9]
Recent studies on VX-548 (suzetrigine) have elucidated a novel allosteric mechanism where the inhibitor binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel.[1] This binding stabilizes the channel in a closed state, resulting in tonic inhibition and a reduction of pain signals in human dorsal root ganglion (DRG) sensory neurons.[1]
Experimental Protocols
The data presented is derived from randomized, double-blind, placebo-controlled, parallel-group multicenter studies. Below is a generalized protocol based on the Phase 2 and 3 trials for acute pain following bunionectomy.
1. Study Population:
-
Male and female subjects aged 18 to 75 years.[10]
-
Patients scheduled for primary unilateral first metatarsal bunionectomy repair.
-
Baseline pain score of ≥4 on the 11-point NPRS post-surgery.[10]
2. Study Design:
-
Subjects are randomized to receive the investigational drug (VX-150 or VX-548), placebo, or an active comparator (e.g., hydrocodone/acetaminophen).[3][4]
-
Dosing for the investigational arms typically involves an initial loading dose followed by maintenance doses every 12 hours for a 48-hour treatment period.[11][12]
3. Efficacy Assessment:
-
Primary Endpoint: The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo. Pain is self-reported by subjects using the NPRS at predefined intervals.[3][5]
-
Secondary Endpoints:
-
Comparison of SPID48 for the investigational drug versus the active comparator.[5]
-
Time to meaningful pain relief (defined as ≥2-point reduction in NPRS from baseline).[3]
-
Proportion of subjects with ≥30% and ≥50% reduction in pain intensity.
-
Patient Global Assessment (PGA) of the treatment's effectiveness.[3][13]
-
4. Safety Assessment:
-
Monitoring and recording of all adverse events (AEs).
-
Clinical laboratory assessments, vital signs, and electrocardiograms (ECGs) at specified time points.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painmedicinenews.com [painmedicinenews.com]
- 3. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 4. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase 2 Study | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. hcplive.com [hcplive.com]
- 6. Vertex Announces Promising Phase 3 Results of VX-548 for Acute Pain Management [synapse.patsnap.com]
- 7. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. VX-548 in the treatment of acute pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Vertex Announces Statistically Significant and Clinically Meaningful Results From Two Phase 2 Proof-of-Concept Studies of VX-548 for the Treatment of Acute Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 13. Reddit - The heart of the internet [reddit.com]
Unraveling the Interaction: A Comparative Guide to the Binding Site of VX-150 on the Nav1.8 Channel
An in-depth analysis of the binding site of the Nav1.8 inhibitor VX-150, with a comparative look at alternative Nav1.8 modulators, providing researchers and drug development professionals with essential experimental data and methodologies.
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics due to its preferential expression in peripheral pain-sensing neurons.[1][2][3] The investigational compound VX-150 (and its active metabolite VX-150m) has shown promise in clinical trials for the treatment of acute pain by selectively targeting this channel.[1][2][4] Understanding the precise binding site and mechanism of action of VX-150 is paramount for the rational design of next-generation, non-opioid pain therapeutics. This guide provides a comparative analysis of the binding characteristics of VX-150 and other notable Nav1.8 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Nav1.8 Inhibitor Binding
The table below summarizes the binding affinities of VX-150 and two other well-characterized Nav1.8 inhibitors: VX-548 (suzetrigine), a more potent successor to VX-150, and A-803467, an inhibitor with a distinct binding modality.
| Compound | Target Protein | Binding Site | IC50 | Reference |
| VX-150m | Human Nav1.8 | Voltage-Sensing Domain (VSD) - Inferred | 15 nM | [1][2] |
| VX-548 (suzetrigine) | Human Nav1.8 | Second Voltage-Sensing Domain (VSD2) | 0.27 nM | [1][2][5][6] |
| A-803467 | Human Nav1.8 | Pore (Central Cavity) | 0.73 µM | [7] |
Key Insights:
-
Potency: VX-548 exhibits significantly higher potency than VX-150m, with an IC50 in the sub-nanomolar range.[1][2] Both VX-150m and VX-548 are considerably more potent than A-803467.
-
Binding Site Differentiation: A critical distinction lies in the binding sites of these inhibitors. VX-548 has been shown to bind to the second voltage-sensing domain (VSD2) of Nav1.8, acting as an allosteric inhibitor that stabilizes the channel in a closed state.[5][6] In contrast, cryo-electron microscopy (cryo-EM) studies have revealed that A-803467 binds within the central cavity of the channel's pore.[7][8]
-
Inferred Binding Site of VX-150: While the binding site of VX-150 has not been definitively elucidated through direct structural studies, it exhibits a similar "reverse use-dependence" to VX-548 and another Nav1.8 inhibitor, A-887826.[1][2][9] This phenomenon, where inhibition is relieved by membrane depolarization, strongly suggests that VX-150, like VX-548, interacts with a voltage-sensing domain rather than the pore.[1][2] This mode of action is distinct from traditional sodium channel blockers that physically obstruct the pore.
Experimental Protocols
The determination of the binding sites and affinities of Nav1.8 inhibitors relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for functionally characterizing the inhibitory activity of compounds on ion channels like Nav1.8.
-
Objective: To measure the effect of the compound on the sodium currents flowing through Nav1.8 channels expressed in a cellular system and to determine the IC50 value.
-
Cell Lines: Human Nav1.8 channels are heterologously expressed in cell lines such as HEK293T or ND-7/23 cells.[7]
-
Recording Procedure:
-
A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -100 mV) where the Nav1.8 channels are in a resting state.
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
A stable baseline current is established before the application of the test compound.
-
The compound is applied at various concentrations, and the resulting inhibition of the peak sodium current is measured.
-
-
Data Analysis: The peak current at each compound concentration is normalized to the baseline current. The resulting concentration-response data are fitted with a Hill equation to determine the IC50 value.[3]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful structural biology technique used to determine the high-resolution three-dimensional structure of proteins and their complexes, including ion channels with bound ligands.
-
Objective: To visualize the binding pose of an inhibitor on the Nav1.8 channel.
-
Sample Preparation:
-
Purified Nav1.8 protein is incubated with the inhibitor at a concentration sufficient to ensure binding.
-
A small volume of the protein-inhibitor complex is applied to an EM grid, which is then rapidly plunged into liquid ethane to vitrify the sample.
-
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope. A large number of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the Nav1.8-inhibitor complex.
-
Model Building and Analysis: An atomic model of the protein and the bound inhibitor is built into the cryo-EM density map, revealing the precise binding site and molecular interactions.
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in drug binding by systematically changing them and observing the effect on drug potency.
-
Objective: To confirm the binding site of an inhibitor by identifying residues that, when mutated, alter the inhibitor's efficacy.
-
Procedure:
-
Based on structural data or computational modeling, specific amino acid residues within the putative binding site of Nav1.8 are selected for mutation.
-
The gene encoding Nav1.8 is modified to substitute the selected amino acids with others (e.g., alanine).
-
The mutated Nav1.8 channels are expressed in a suitable cell line.
-
Whole-cell patch-clamp electrophysiology is performed to determine the IC50 of the inhibitor for the mutated channel.
-
-
Interpretation: A significant shift in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for inhibitor binding.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Nav1.8 inhibition, the following diagrams have been generated using the DOT language.
Caption: Workflow for identifying the binding site of a Nav1.8 inhibitor.
Caption: Signaling pathway of Nav1.8 and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase 2 Study | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CH-1504 and its Analogs in the Treatment of Rheumatoid Arthritis
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanism of action of the novel antifolate CH-1504 and its analog, CH-4051, in comparison to methotrexate for the treatment of rheumatoid arthritis.
This guide provides a detailed comparative analysis of CH-1504, a metabolically stable antifolate, its L-isomer analog CH-4051, and the conventional disease-modifying antirheumatic drug (DMARD), methotrexate (MTX). The information presented is intended for researchers, scientists, and professionals involved in the development of new therapies for autoimmune diseases.
Executive Summary
CH-1504 and its analog CH-4051 are potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and thus share a primary mechanism of action with methotrexate, a cornerstone in rheumatoid arthritis (RA) therapy. The key differentiating feature of CH-1504 and CH-4051 is their metabolic stability; they are designed to avoid the intracellular polyglutamylation and hydroxylation that methotrexate undergoes. This metabolic stability is hypothesized to reduce the accumulation of metabolites associated with the toxicity of methotrexate, potentially leading to an improved safety profile, particularly concerning hepatotoxicity.
Clinical trial data suggests that both CH-1504 and CH-4051 have efficacy comparable to methotrexate in treating active RA. However, the Phase II trial for CH-4051 did not demonstrate superiority over methotrexate at the doses tested. This guide will delve into the available quantitative data from clinical trials, detail the experimental protocols for key assays, and provide visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data from Phase II clinical trials comparing CH-1504 and CH-4051 with methotrexate.
Table 1: Efficacy of CH-1504 vs. Methotrexate in MTX-Naïve RA Patients (12 Weeks, NCT00658047)
| Outcome Measure | CH-1504 (0.25 mg/day) | CH-1504 (0.5 mg/day) | CH-1504 (1.0 mg/day) | Methotrexate (20 mg/week) |
| ACR20 Response | 50.0% | 52.1% | 54.2% | 58.0% |
| ACR50 Response | 22.9% | 27.1% | 31.3% | 34.0% |
| ACR70 Response | 10.4% | 12.5% | 14.6% | 16.0% |
| Mean Change in DAS28 | -1.9 | -2.1 | -2.2 | -2.3 |
Table 2: Efficacy of CH-4051 vs. Methotrexate in MTX-Inadequate Response RA Patients (12 Weeks) [1]
| Outcome Measure | CH-4051 (0.3 mg/day) | CH-4051 (1.0 mg/day) | CH-4051 (3.0 mg/day) | CH-4051 (3.0 mg/day + Folate) | Methotrexate (20 mg/week + Folate) |
| ACR20 Response | 41.7% | 45.8% | 34.7% | 45.8% | 56.0% |
| hACR Score | 15.0 | 17.9 | 25.2 | 25.5 | 38.4 |
Table 3: Safety Profile - Liver Enzyme Elevation
| Compound | Study Population | Observation |
| CH-1504 | MTX-Naïve RA Patients | Qualitatively lesser increases in liver enzymes compared to methotrexate. |
| CH-4051 | MTX-Inadequate Response RA | No clear differences in overall adverse event rates compared to methotrexate. |
| Methotrexate | MTX-Naïve RA Patients | Increased liver enzyme levels from baseline.[2] |
Table 4: In Vitro DHFR Inhibition
| Compound | IC50 (nM) | Source |
| Methotrexate | 0.12 ± 0.07 | [3] |
| CH-1504 Analog | 4.5 | [4] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (CH-1504, CH-4051, Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHF, and NADPH to each well.
-
Add the test compounds at various concentrations to the respective wells.
-
Initiate the reaction by adding the DHFR enzyme to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
American College of Rheumatology (ACR) Response Criteria
The ACR response criteria (ACR20, ACR50, ACR70) are used to measure improvement in rheumatoid arthritis clinical trials. An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and a 20% improvement in at least three of the following five criteria:
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Patient's assessment of physical function (using the Health Assessment Questionnaire - HAQ)
-
Erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level
ACR50 and ACR70 responses are defined similarly but require 50% and 70% improvement, respectively.
Disease Activity Score 28 (DAS28)
The DAS28 is a composite score used to assess the activity of rheumatoid arthritis. The formula for DAS28-ESR is:
DAS28-ESR = 0.56 * √(tender joint count) + 0.28 * √(swollen joint count) + 0.70 * ln(ESR) + 0.014 * (patient's global assessment of health)
The tender and swollen joint counts are assessed in 28 specific joints. The patient's global assessment of health is measured on a 100 mm visual analog scale.
Mandatory Visualization
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and CH-1504/CH-4051.
Caption: Workflow of Phase II Clinical Trials for CH-1504 and its Analogs.
References
Independent Verification of CH-1504's Bioactivity in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of CH-1504, a novel investigational drug for rheumatoid arthritis (RA), with established treatments. The information is based on publicly available data from clinical trials to aid in the independent verification of its therapeutic potential.
Executive Summary
CH-1504 is a metabolically inert antifolate designed as an alternative to methotrexate (MTX), the cornerstone therapy for RA. The primary mechanism of action for CH-1504, like MTX, is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for the proliferation of inflammatory cells. Preclinical studies and a Phase II clinical trial have suggested that CH-1504 has comparable efficacy to MTX in reducing the signs and symptoms of RA, but with a potentially improved safety profile, particularly concerning liver toxicity. This guide presents a detailed analysis of the available clinical data for CH-1504 and compares it with methotrexate and other widely used disease-modifying antirheumatic drugs (DMARDs).
Comparative Bioactivity Data
The following tables summarize the quantitative data from the Phase II clinical trial of CH-1504 (NCT00658047) and representative data for other common RA therapies.
Table 1: Efficacy of CH-1504 vs. Methotrexate in MTX-Naïve RA Patients (12 Weeks) [1]
| Outcome Measure | CH-1504 (0.25 mg/day) | CH-1504 (0.5 mg/day) | CH-1504 (1.0 mg/day) | Methotrexate (≤20 mg/week) |
| ACR20 Response | 42% | 50% | 49% | 51% |
| ACR50 Response | 21% | 23% | 23% | 24% |
| ACR70 Response | 8% | 10% | 8% | 8% |
| Mean Change in DAS28 | -1.7 | -1.9 | -1.9 | -2.0 |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28: Disease Activity Score in 28 joints.
Table 2: Overview of Efficacy for Selected DMARDs in RA
| Drug Class | Drug | Typical ACR20 Response (vs. Placebo or MTX) | Typical ACR50 Response (vs. Placebo or MTX) |
| csDMARD | Leflunomide | Comparable to MTX | Comparable to MTX |
| csDMARD | Sulfasalazine | Statistically significant benefit over placebo | Modest benefit |
| bDMARD (TNF inhibitor) | Adalimumab | ~53% (with MTX) vs. ~35% (placebo with MTX) | ~29% (with MTX) vs. ~11% (placebo with MTX) |
| bDMARD (TNF inhibitor) | Etanercept | ~59-62% vs. ~11-23% (placebo) | ~40% vs. ~5% (placebo) |
csDMARD: conventional synthetic DMARD; bDMARD: biologic DMARD. Data is aggregated from various clinical trials and is for comparative purposes.
Table 3: Key Reported Adverse Events for CH-1504 and Methotrexate (12 Weeks) [1]
| Adverse Event | CH-1504 (All Doses, n=149) | Methotrexate (n=51) |
| Any Adverse Event | 58% | 61% |
| Nausea | 7% | 12% |
| Diarrhea | 5% | 6% |
| Headache | 4% | 8% |
| Elevated ALT (>2x ULN) | 0% | 4% |
ALT: Alanine aminotransferase; ULN: Upper limit of normal.
Experimental Protocols
CH-1504 Phase II Clinical Trial (NCT00658047) Methodology [1]
-
Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, methotrexate-controlled study.
-
Patient Population: 201 patients with active, moderate to severe rheumatoid arthritis who were naïve to methotrexate.
-
Intervention Arms:
-
CH-1504 at 0.25 mg, 0.5 mg, or 1.0 mg administered orally once daily.
-
Methotrexate titrated up to 20 mg administered orally once weekly.
-
All patients received 1 mg of folic acid daily.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at week 12.
-
Secondary Efficacy Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, and the change from baseline in the Disease Activity Score in 28 joints (DAS28).
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations.
Visualizing the Mechanism and Workflow
To further understand the context of CH-1504's bioactivity, the following diagrams illustrate its mechanism of action and the workflow of its clinical evaluation.
Caption: Mechanism of action for CH-1504 and Methotrexate.
Caption: Experimental workflow for the CH-1504 Phase II trial.
References
This guide provides a comparative analysis of the investigational inhibitor CH-150, detailing its selectivity against a panel of related protein kinases. The included data and protocols are intended to offer researchers, scientists, and drug development professionals a clear overview of CH-150's performance and equip them with the methodology to conduct similar assessments.
Comparative Selectivity Profile of CH-150
The inhibitory activity of CH-150 was assessed against its primary target, Kinase A, and a selection of closely related kinases (Kinase B, Kinase C, Kinase D) to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Enzyme | IC50 (nM) | Fold Selectivity vs. Kinase A |
| Kinase A | 15 | 1 |
| Kinase B | 300 | 20 |
| Kinase C | 1,200 | 80 |
| Kinase D | >10,000 | >667 |
Data presented are hypothetical and for illustrative purposes.
The data indicates that CH-150 is a potent inhibitor of Kinase A. The compound demonstrates a 20-fold higher selectivity for Kinase A over Kinase B and an 80-fold selectivity over Kinase C. CH-150 exhibits minimal activity against Kinase D, showcasing a high degree of selectivity for its intended target within this kinase family.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a typical luminescence-based kinase assay used to determine the IC50 values for CH-150.
1. Reagents and Materials:
-
Recombinant human kinases (Kinase A, B, C, D)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
CH-150 (solubilized in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase activity detection reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Assay Procedure:
-
Prepare a serial dilution of CH-150 in DMSO, followed by a further dilution in the kinase buffer.
-
Add 5 µL of the diluted CH-150 or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution (containing the specific kinase and peptide substrate in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each respective kinase) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Terminate the kinase reaction and detect the remaining ATP by adding 15 µL of the luminescent kinase activity detection reagent to each well.
-
Incubate the plate at room temperature for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The raw luminescence data is converted to the percentage of kinase activity relative to the vehicle control.
-
The percentage of inhibition is calculated for each CH-150 concentration.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate data analysis software.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Safety Operating Guide
Proper Disposal Procedures for Hazardous Chemical Waste (Designated as CH 150)
The following document provides comprehensive guidelines for the safe and compliant disposal of hazardous chemical waste, herein referred to as CH 150, within a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel and minimizing environmental impact. All chemical waste is considered hazardous and must be managed accordingly, from the point of generation to its final disposal.[1]
Waste Characterization and Segregation
Proper classification and segregation are the foundational steps in managing chemical waste.[2] Waste must be categorized based on its hazardous properties, such as being toxic, flammable, corrosive, or reactive.[2] To prevent dangerous reactions, incompatible chemicals must be stored separately.[3] For instance, acids should be segregated from bases, and oxidizing agents must be kept away from reducing agents and organic compounds.[3]
Key Segregation Practices:
-
Store acids and bases in separate, designated areas.[3]
-
Keep cyanides and sulfides away from acids.[3]
-
Separate organic solvents from inorganic waste, toxic metals, and chlorinated organic solvents.[4]
-
Ensure that recyclable oils are not mixed with oils contaminated with solvents or other laboratory chemicals.[4]
Waste Container Management
The selection and handling of waste containers are critical to preventing leaks and spills.
-
Container Type: Use only approved, compatible containers for waste storage.[2][5] Plastic containers are often preferred.[5] Avoid using food containers like mayonnaise or pickle jars.[3] If possible, use the original chemical container.[3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents. Do not use abbreviations or chemical formulas.[6] The label should include the words "Hazardous Waste."
-
Condition: Containers must be in good condition, without cracks or leaks, and must be kept closed except when adding waste.
Quantitative Data for Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA).
| Parameter | Limit | Regulatory Body/Guideline |
| Maximum Hazardous Waste Volume | 55 gallons | University of Pennsylvania EHRS[5] |
| Maximum Acutely Toxic Waste (P-list) - Liquid | 1 quart | University of Pennsylvania EHRS[5] |
| Maximum Acutely Toxic Waste (P-list) - Solid | 1 kilogram | University of Pennsylvania EHRS[5] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | University of Pennsylvania EHRS[5] |
| Removal Time After Container is Full | Within 3 calendar days | Central Washington University[3], University of Pennsylvania EHRS[5] |
| Maximum Container Weight | 15 kg | Labor Security System[2] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the disposal of a typical hazardous chemical waste product, designated as this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Approved hazardous waste container with a secure lid.
-
Hazardous waste label.
-
Secondary containment bin.
-
Chemical spill kit.
Procedure:
-
Don PPE: Before handling any chemical waste, put on all required PPE.
-
Prepare Waste Container:
-
Select a container compatible with this compound.
-
Affix a "Hazardous Waste" label to the container.
-
Fill out the label with the full chemical name ("this compound Waste") and any other components in the waste stream. Do not use abbreviations.
-
Place the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5]
-
-
Waste Accumulation:
-
Carefully pour the this compound waste into the prepared container, avoiding splashes.
-
Do not overfill the container; leave adequate headspace.
-
Securely close the container immediately after adding waste.[1]
-
-
Storage:
-
Store the container in a secondary containment bin within the SAA.
-
Ensure the storage area is away from heat sources, sunlight, and electrical panels.[2]
-
Segregate the this compound waste from any incompatible chemicals as per safety data sheets (SDS).
-
-
Request for Pickup:
-
Empty Container Disposal:
-
For containers that held this compound, if it is not an acutely hazardous waste, empty it thoroughly.[1]
-
If the chemical was acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][8]
-
Dispose of the decontaminated container as regular trash, removing the cap.[1]
-
Visual Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of "CH 150": A Guide for Laboratory Professionals
Disclaimer: The designation "CH 150" is not a unique chemical identifier. It can refer to various chemical products or, in some contexts, academic course codes. This guide provides essential safety and logistical information for several distinct chemical products associated with the "this compound" identifier to ensure the safety of researchers, scientists, and drug development professionals. Always cross-reference with the specific Safety Data Sheet (SDS) provided by the manufacturer for the product you are using.
CHEM-AQUA 150
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling CHEM-AQUA 150 is provided below.
| Body Part | PPE Recommendation | Key Specifications |
| Eyes | Safety Goggles | Must be worn to protect against potential splashes. |
| Skin | Chemical-resistant gloves | The specific material is not indicated, but general chemical-resistant gloves are recommended. |
| Protective Clothing | To be worn as necessary to prevent skin contact. | |
| Respiratory | Generally not required | Work should be conducted in a well-ventilated area. A respirator may be necessary if mist is generated. |
Operational and Disposal Plan
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe in any mist.[1]
-
Thoroughly wash hands after handling the substance.[1]
-
Store in a cool, dry, and well-ventilated location.[1]
-
Keep the product in its original container with the lid securely fastened.[1]
Disposal Procedures:
-
All disposal must be in accordance with local regulations.[1]
-
Empty containers are to be sent for local recycling, recovery, or waste disposal.[1]
-
Do not release into surface water or sewer systems.[1]
Procedural Workflow
Caption: Workflow for handling CHEM-AQUA 150.
C 150
Personal Protective Equipment (PPE)
C 150 is a highly flammable liquid and vapor, necessitating the following PPE.[2]
| Body Part | PPE Recommendation | Key Specifications |
| Eyes | Safety glasses with side shields | An eye wash station in the immediate work area is strongly recommended.[2] |
| Skin | Overalls and Gloves | Overalls must provide full coverage of the body, arms, and legs.[2] Recommended glove materials are neoprene, vinyl, or natural rubber.[2] |
| Respiratory | Not specified for general use | Operations must be conducted in a well-ventilated area.[2] |
Operational and Disposal Plan
Handling Procedures:
-
Obtain and review special instructions before use.[2]
-
Ensure all safety precautions are read and understood before handling.[2]
-
Keep away from all sources of ignition, including heat, sparks, and open flames. Smoking is strictly prohibited in handling areas.[2]
-
Keep containers tightly closed when not in use.[2]
-
Container and receiving equipment must be grounded and bonded.[2]
-
Utilize explosion-proof equipment for all electrical, ventilation, and lighting systems.[2]
-
Employ only non-sparking tools.[2]
-
Implement precautionary measures against static discharge.[2]
-
Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Handle only in outdoor or well-ventilated locations.[2]
Disposal Procedures:
-
Dispose of all contents and containers in strict accordance with local and national regulations.[2]
Procedural Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
